1-Methyl-1H-imidazole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-methylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-7-3-2-6-5(7)4-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBFLTZXUXZPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160205 | |
| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13750-81-7 | |
| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013750817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-2-carboxaldehyde, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-2-imidazolecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde (CAS: 13750-81-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique structural features, comprising a methylated imidazole ring and a reactive aldehyde group, make it a valuable precursor for the synthesis of a wide range of derivatives, including Schiff bases and complex ligands. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and key applications of this compound, with a focus on its potential role in drug discovery, particularly as a scaffold for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Detailed experimental protocols and data are presented to facilitate its use in research and development.
Chemical and Physical Properties
This compound is a solid at room temperature with a low melting point. It is soluble in water and common organic solvents.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13750-81-7 | [2][3] |
| Molecular Formula | C₅H₆N₂O | [2][3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Melting Point | 36-39 °C | [3] |
| Boiling Point | 70-74 °C at 1 mmHg | [3] |
| Appearance | Clear colorless to yellow liquid or solid | [1] |
| InChI Key | UEBFLTZXUXZPJO-UHFFFAOYSA-N | [2] |
| SMILES | O=Cc1n(C)cnc1 | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a definitive, fully assigned spectrum from a peer-reviewed publication was not identified in the literature search, typical chemical shifts for the protons and carbons of the this compound moiety can be inferred from data on closely related compounds. The following table provides predicted and observed shifts for similar structures.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | |||
| CHO | ~9.5-10.0 | s | - |
| H4 | ~7.0-7.5 | d | ~1.0-2.0 |
| H5 | ~7.0-7.5 | d | ~1.0-2.0 |
| N-CH₃ | ~3.8-4.2 | s | - |
| ¹³C NMR | |||
| C=O | ~180-185 | ||
| C2 | ~145-150 | ||
| C4 | ~125-130 | ||
| C5 | ~125-130 | ||
| N-CH₃ | ~33-37 |
Note: These are estimated values and should be confirmed by experimental data. A commercially available ¹³C NMR spectrum for this compound is noted in the SpectraBase database.[4]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Data is available from the NIST WebBook.[2]
| Wavenumber (cm⁻¹) | Assignment |
| ~1680-1700 | C=O stretching (aldehyde) |
| ~2820 and ~2720 | C-H stretching (aldehyde) |
| ~1500-1600 | C=N and C=C stretching (imidazole ring) |
| ~3100-3150 | C-H stretching (aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 110, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the formyl group (CHO) and other characteristic cleavages of the imidazole ring. Mass spectral data is available in the NIST Chemistry WebBook.[3]
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the N-methylation of imidazoles and the formylation of the imidazole ring. One common approach involves the N-methylation of the readily available imidazole-2-carboxaldehyde.
Proposed Experimental Protocol: N-methylation of Imidazole-2-carboxaldehyde
This protocol is adapted from general procedures for the N-alkylation of imidazoles.[5]
Materials:
-
Imidazole-2-carboxaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Standard workup and purification apparatus
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Cool the mixture to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.
-
To the resulting sodium salt solution, add methyl iodide (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly Schiff bases and tripodal ligands.[3]
Synthesis of Schiff Bases
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives are of interest in coordination chemistry and as potential biologically active compounds.
Caption: A typical workflow for an in vitro PTP1B inhibition assay.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
-
General Hazards: May be harmful if swallowed, cause skin irritation, and serious eye irritation.
-
Handling: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a reactive and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its utility in the construction of Schiff bases and tripodal ligands provides access to a diverse range of molecular architectures for applications in catalysis and materials science. Furthermore, the imidazole core suggests its potential as a scaffold for the development of novel therapeutic agents, such as PTP1B inhibitors for the treatment of metabolic diseases. This guide provides foundational data and experimental frameworks to encourage and facilitate further research and application of this valuable compound.
References
An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Methyl-1H-imidazole-2-carbaldehyde is a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its unique structure, combining an electron-rich imidazole ring with a reactive aldehyde functional group, makes it a versatile precursor for a wide range of derivatives.[1] This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is a clear, colorless to yellow solid at room temperature.[2] It is soluble in water and characterized by the following properties:[2]
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O | [1][3][4] |
| Molecular Weight | 110.11 g/mol | [1][3][4] |
| Melting Point | 36-39 °C | [2][3] |
| Boiling Point | 70-74 °C at 1 mmHg | [2][3] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [3] |
| Density | 1.211 g/cm³ (estimate) | [2] |
| pKa | 4.17 ± 0.25 (Predicted) | [2] |
| Water Solubility | Soluble | [2] |
| CAS Number | 13750-81-7 | [1][3][4] |
| InChI Key | UEBFLTZXUXZPJO-UHFFFAOYSA-N | [3][4] |
Experimental Protocols
Synthesis
Vilsmeier-Haack Reaction: A primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction introduces an aldehyde group into an electron-rich heterocycle.
-
Procedure: 1-methylimidazole is treated with a Vilsmeier reagent, which is generated from phosphorus oxychloride and dimethylformamide. The reaction proceeds through a chloroiminium intermediate that selectively formylates the C-2 position of the imidazole ring.[1] Early methods often required harsh conditions, such as prolonged reflux in chlorinated solvents like dichloroethane, with moderate yields.[1]
Formylation of 1-Methylimidazole: Another synthetic route involves the direct formylation of 1-methylimidazole using formic acid or other formylating agents.[1]
Alkylation of Imidazole-2-carbaldehyde: A related synthesis involves the N-methylation of imidazole-2-carboxaldehyde. A general procedure for the methylation of imidazoles is as follows:
-
Procedure: Under an inert atmosphere, suspend imidazole (1.0 eq) in an anhydrous solvent like DMF or THF in a round-bottom flask and cool to 0 °C.[5] Add a strong base such as sodium hydride (1.1 eq) portion-wise.[5] After stirring for 1 hour to ensure complete deprotonation, a methylating agent like methyl iodide (1.1 eq) is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC).[5] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.[5] The crude product is then purified, typically by vacuum distillation.[5]
Characterization
The identity and purity of synthesized this compound are confirmed using standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the methyl group protons and the protons on the imidazole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the aldehyde carbonyl (C=O) stretching vibration. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (110.11 g/mol ).[4][6]
Reactivity and Chemical Properties
This compound possesses dual reactivity due to the electron-rich nature of the imidazole ring and the electrophilic character of the aldehyde group.[1]
-
Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution reactions.[1] The unprotonated nitrogen atom (N-3) acts as a strong electron-donating group through resonance.[1]
-
Aldehyde Group: The aldehyde group is reactive and can participate in various transformations:
-
Condensation Reactions: It readily reacts with primary amines to form Schiff bases.[1] These Schiff base derivatives are valuable in catalysis and as metal ion sensors.[1]
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.
-
Applications in Research and Development
This compound is a valuable intermediate in several fields:
-
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
-
Coordination Chemistry: The imidazole moiety acts as a ligand, capable of coordinating with metal ions to form metal complexes.[1] These complexes have applications in catalysis and materials science.[1]
-
Medicinal Chemistry: It is a precursor for the synthesis of various derivatives with potential biological activities.[1] Its Schiff bases have been explored for their antibacterial and antifungal properties.[1]
Biological Activity and Medicinal Chemistry Potential
While this compound itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities.
-
Antiparasitic Activity: Derivatives have demonstrated potential leishmanicidal activity, suggesting applications in treating parasitic infections.[1]
-
Antimicrobial Properties: Schiff bases derived from this compound have been investigated for their antibacterial and antifungal activities.[1]
-
Pharmacokinetic Profile: Studies have indicated that this compound does not significantly inhibit major cytochrome P450 enzymes, which suggests a favorable pharmacokinetic profile for potential drug candidates derived from it.[1]
References
- 1. Buy this compound | 13750-81-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]
- 4. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
An In-Depth Technical Guide on 1-Methyl-1H-imidazole-2-carbaldehyde
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides core data on 1-Methyl-1H-imidazole-2-carbaldehyde, a heterocyclic aldehyde that serves as a versatile building block in the synthesis of various pharmaceutical and chemical entities.
Physicochemical Data
The foundational quantitative data for this compound are its molecular formula and molecular weight. These properties are crucial for stoichiometric calculations in chemical reactions, determination of molar concentrations, and analysis of molecular structure.
| Property | Value |
| Molecular Formula | C5H6N2O[1][2][3][4][5][6] |
| Molecular Weight | 110.1139 g/mol [1][3] |
| also cited as 110.11 g/mol [2][5][6][7] |
This data is derived from standard analytical methodologies and is corroborated across multiple chemical data repositories. The slight variation in molecular weight values is attributable to differences in the precision of atomic weight isotopes used in the calculation.
Logical Relationship of Molecular Properties
The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this logical connection.
Logical flow from chemical name to molecular weight.
References
- 1. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 2. Buy this compound | 13750-81-7 [smolecule.com]
- 3. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 4. 1-Methylimidazole-2-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 13750-81-7|this compound|BLD Pharm [bldpharm.com]
- 6. chembk.com [chembk.com]
- 7. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]
Spectroscopic Profile of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 1-Methyl-1H-imidazole-2-carbaldehyde (C₅H₆N₂O, Molecular Weight: 110.11 g/mol ). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with illustrative experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.63 | Singlet | 1H | Aldehyde (CHO) |
| 7.27 | Singlet | 1H | Imidazole H-5 |
| 7.01 | Singlet | 1H | Imidazole H-4 |
| 3.88 | Singlet | 3H | Methyl (N-CH₃) |
Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| 181.3 | Aldehyde (C=O) |
| 143.9 | Imidazole C-2 |
| 130.9 | Imidazole C-5 |
| 122.5 | Imidazole C-4 |
| 34.5 | Methyl (N-CH₃) |
Note: Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
The following is a representative protocol for acquiring NMR spectra of a small organic molecule like this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Illustrative):
-
Spectrometer: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, coupling patterns, and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a fingerprint of the functional groups present.
IR Spectral Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic imidazole ring) |
| ~2950-2850 | Medium | C-H stretch (methyl and aldehyde) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600-1450 | Medium | C=C and C=N stretching (imidazole ring) |
| ~1400-1300 | Medium | C-H bending (methyl) |
Note: The provided data is based on the gas-phase spectrum from the NIST/EPA Gas-Phase Infrared Database.[1] Peak positions and intensities can vary depending on the sampling method (e.g., KBr pellet, thin film).
Experimental Protocol for IR Spectroscopy
A common method for analyzing solid organic compounds is Attenuated Total Reflectance (ATR)-FTIR.
Instrument Parameters (Illustrative):
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Crystal: Diamond or Germanium.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Mass Spectral Data
The following data was obtained using Electron Ionization (EI) Mass Spectrometry.
Table 4: Key Mass Spectral Data for this compound
| m/z | Relative Intensity (%) | Assignment / Interpretation |
| 110 | ~100 | Molecular Ion [M]⁺ |
| 82 | ~80 | Loss of CO ([M-28]⁺) |
| 81 | ~70 | Loss of CHO ([M-29]⁺) |
| 54 | ~60 | Fragmentation of the imidazole ring |
| 42 | ~50 | Further fragmentation, possibly [CH₃-N=CH]⁺ or related species |
Note: The fragmentation pattern can provide valuable information about the molecule's structure. The most intense peak is referred to as the base peak.
Experimental Protocol for Mass Spectrometry
The following describes a general procedure for obtaining an EI mass spectrum.
Instrument Parameters (Illustrative):
-
Mass Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
Ionization Method: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: 40-400 amu.
Procedure (using a direct insertion probe):
-
Load a small amount of the sample into a capillary tube.
-
Insert the probe into the ion source of the mass spectrometer.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The vaporized molecules are bombarded with a beam of electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer according to their m/z ratio.
-
The detector records the abundance of each ion.
References
synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde from 1-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic routes for the preparation of 1-Methyl-1H-imidazole-2-carbaldehyde from the readily available starting material, 1-methylimidazole. This key intermediate is of significant interest in medicinal chemistry and drug development. The guide provides a comparative analysis of the two most effective methods: the Vilsmeier-Haack formylation and direct lithiation followed by formylation. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.
Introduction
This compound is a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its versatile reactivity allows for the introduction of diverse functionalities, making it a valuable synthon in the development of novel therapeutic agents. The two principal methods for its synthesis from 1-methylimidazole involve electrophilic substitution at the C2 position of the imidazole ring. This guide will explore the Vilsmeier-Haack reaction and a metal-organic approach via direct lithiation.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route is contingent on factors such as available reagents, desired yield and purity, and scalability. Below is a summary of the key quantitative data for the two primary methods.
| Parameter | Vilsmeier-Haack Formylation | Lithiation-Formylation |
| Starting Material | 1-Methylimidazole | 1-Methylimidazole |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | n-Butyllithium (n-BuLi), Dimethylformamide (DMF) |
| Typical Solvent | Dichloromethane (DCM) or neat DMF | Tetrahydrofuran (THF) or Diethyl ether |
| Reaction Temperature | 0 °C to 80 °C | -78 °C to Room Temperature |
| Typical Reaction Time | 3 - 24 hours | 1 - 4 hours |
| Reported Yield | Moderate to Good (yields for analogous substrates are in the range of 38-80%) | Moderate (yield for N-methylbenzimidazole is reported as 44%) |
| Work-up | Aqueous work-up with base | Quenching with a proton source, followed by extraction |
| Purification | Column chromatography | Column chromatography |
Synthetic Pathways and Experimental Workflows
The overall synthetic transformation and the distinct workflows for each method are depicted below.
Caption: General synthetic route from 1-methylimidazole to the target aldehyde.
The Ascendant Therapeutic Potential of 1-Methyl-1H-imidazole-2-carbaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in drug design. Among the vast array of imidazole-containing compounds, derivatives of 1-Methyl-1H-imidazole-2-carbaldehyde have emerged as a particularly promising class of therapeutic agents. These derivatives, most notably Schiff bases and thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[2][3] This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Synthesis of this compound Derivatives
The primary route to a diverse range of biologically active molecules from this compound is through the condensation of its aldehyde functional group with primary amines to form Schiff bases, or with thiosemicarbazide to yield thiosemicarbazones.[2][4] These reactions are typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol.[5] The resulting derivatives can be readily purified by recrystallization. The versatility of this synthetic approach allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[6]
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] The mechanism of action for many of these compounds involves the induction of apoptosis and interference with key signaling pathways that are often dysregulated in cancer.[7][8]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected imidazole derivatives, highlighting their potency against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| IMC-SB-1 | Schiff Base | MCF-7 (Breast) | 3.37 | [9] |
| IMC-SB-2 | Schiff Base | HT-29 (Colon) | Not Specified | [1] |
| IMC-TSC-1 | Thiosemicarbazone | A549 (Lung) | Not Specified | [10] |
| IMC-TSC-2 | Thiosemicarbazone | HeLa (Cervical) | Not Specified | [1] |
| BI9 | Imidazol-2-thione | MCF-7 (Breast) | 3.57 | [11] |
| BI9 | Imidazol-2-thione | HL-60 (Leukemia) | 0.40 | [11] |
| BI9 | Imidazol-2-thione | HCT-116 (Colon) | 2.63 | [11] |
| 5a | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |
| 5c | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |
| 5d | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |
| 5e | Imidazole-pyridine | BT-474 (Breast) | < 50 | [11] |
| 6c | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |
| 6h | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |
| 6i | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |
| 6j | Benzimidazole-benzohydrazide | Multiple | 7.82 - 21.48 | [12] |
| 21y | Aromatic urea-imidazole salt | MCF-7 (Breast) | 0.67 | [13] |
Signaling Pathways in Anticancer Action
Several key signaling pathways have been identified as targets for imidazole derivatives in their anticancer activity. These include the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently overactivated in various cancers.[7] Some trisubstituted imidazole derivatives have been shown to inhibit this pathway, leading to the downregulation of downstream effectors involved in cell proliferation and survival, ultimately inducing apoptosis.[7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development of several cancers. Certain imidazole derivatives have been found to downregulate target genes of the Wnt/β-catenin pathway, such as c-Myc and Axin2, leading to reduced proliferation and induction of apoptosis in leukemia cells.[8][14]
Caption: Downregulation of the Wnt/β-catenin signaling pathway by imidazole derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another crucial signaling route that governs cell proliferation, differentiation, and survival.[15] Its dysregulation is a common feature in many cancers. Novel aromatic urea-imidazole salt derivatives have been identified as direct inhibitors of ERK1/2, leading to apoptosis and autophagy-related cell death in breast cancer models.[13]
Caption: Inhibition of the MAPK/ERK signaling pathway by imidazole derivatives.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and their metal complexes, have demonstrated significant activity against a range of pathogenic bacteria and fungi.[3][16] The antimicrobial efficacy is often attributed to the imine (-C=N-) group in Schiff bases and the thione (C=S) group in thiosemicarbazones, which can chelate with metal ions and interfere with microbial cellular processes.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected imidazole derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| IMC-SB-3 | Schiff Base | Staphylococcus aureus | 25 | [17] |
| IMC-SB-4 | Schiff Base | Escherichia coli | Not Specified | [18] |
| IMC-SB-5 | Schiff Base | Candida albicans | Not Specified | [18] |
| IMC-TSC-3 | Thiosemicarbazone | Cladosporium cladosporioides | 2.00 (µM) | [19] |
| IMC-TSC-4 | Thiosemicarbazone | Candida glabrata | < 1.20 (µM) | [19] |
| Compound 2a | Imidazole-pyridine | E. coli | 40-70 (µM) | [3] |
| Compound 2a | Imidazole-pyridine | S. aureus | 20-40 (µM) | [3] |
| Compound 56b | Imidazole-thiadiazole | K. pneumoniae | 41 (µM) | [3] |
| Compound 56b | Imidazole-thiadiazole | E. coli | 41 (µM) | [3] |
| Compound 34 | Benzimidazole Schiff Base | S. aureus | 250 (ng/mL) | [17] |
| Compound 35 | Benzimidazole Schiff Base | S. aureus | 250 (ng/mL) | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.
Synthesis of a Representative Thiosemicarbazone Derivative
This protocol describes the general synthesis of a thiosemicarbazone derivative of this compound.[5]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Potassium carbonate (optional, as a catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of this compound and thiosemicarbazide in ethanol in a round-bottom flask.
-
Add a catalytic amount of potassium carbonate, if desired.
-
Reflux the mixture with stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
Dry the purified crystals and characterize them using spectroscopic methods (FTIR, NMR, Mass Spectrometry).
Caption: Workflow for the synthesis of a thiosemicarbazone derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well (except the negative control).
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be done visually or by measuring the optical density using a microplate reader.
Conclusion
Derivatives of this compound represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against a range of cancer cell lines and pathogenic microbes, coupled with their synthetic accessibility, makes them attractive candidates for further investigation. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, provides a rational basis for the design of more potent and selective inhibitors. Future research should focus on expanding the structure-activity relationship studies, optimizing the pharmacokinetic properties of lead compounds, and conducting in vivo efficacy and toxicity studies to translate the promising in vitro results into clinical applications. The continued exploration of this chemical space holds significant potential for addressing the pressing global health challenges of cancer and infectious diseases.
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ignited.in [ignited.in]
- 19. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and presence in vital biological molecules have rendered it a "privileged scaffold" in the design of therapeutic agents.[4] This technical guide delves into the fascinating history and discovery of a particularly important class of imidazole derivatives: the imidazole aldehydes. These compounds, featuring a reactive formyl group appended to the imidazole core, have served as crucial intermediates in the synthesis of a vast array of biologically active molecules and continue to be a focal point of research in the development of novel therapeutics.[5][6] This document will provide a comprehensive overview of their historical context, key synthetic methodologies with detailed experimental protocols, quantitative data for comparative analysis, and insights into their biological significance, particularly their role in cellular signaling pathways.
A Historical Perspective: From Imidazole to its Aldehyde Derivatives
The journey of imidazole aldehydes begins with the discovery of the parent imidazole ring. In 1858, the German chemist Heinrich Debus first reported the synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and formaldehyde with ammonia.[2][7] This reaction, while groundbreaking, often resulted in low yields.[2] Building upon this, Bronisław Radziszewski, in 1882, developed a more general method for synthesizing substituted imidazoles by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8] This reaction, now known as the Debus-Radziszewski imidazole synthesis, was a pivotal moment as it directly incorporated an aldehyde into the synthetic scheme, laying the conceptual groundwork for the creation of imidazole aldehydes.[8][9]
While the precise date of the first synthesis of a simple imidazole aldehyde, such as imidazole-4-carboxaldehyde, is not clearly documented in early literature, the development of synthetic methods capable of producing such compounds evolved throughout the late 19th and early 20th centuries. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic compounds, was later applied to imidazoles to introduce the aldehyde functionality directly onto the heterocyclic ring.[10][11][12][13] The continuous refinement of these and other synthetic techniques has made a wide variety of imidazole aldehydes readily accessible for research and development.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of imidazole aldehydes can be broadly categorized into two main approaches: the construction of the imidazole ring with a pre-existing aldehyde or its precursor, and the direct formylation of a pre-formed imidazole ring.
Ring Formation Strategies: The Debus-Radziszewski Reaction
The Debus-Radziszewski reaction remains a fundamental method for the synthesis of substituted imidazoles, where an aldehyde serves as a key building block.[8]
Experimental Protocol: Synthesis of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Reaction
-
Reactants: A 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (e.g., benzaldehyde), and a source of ammonia (e.g., ammonium acetate).
-
Procedure:
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (10 equivalents).
-
Add glacial acetic acid as the solvent.
-
Reflux the mixture with stirring for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified trisubstituted imidazole.
-
Logical Relationship of the Debus-Radziszewski Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Imidazole-4-Carboxaldehyde from China manufacturer - MSN Chemical [msnchem.com]
- 6. Imidazole-4-carboxaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 7. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Theoretical Insights into 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical and experimental aspects of 1-Methyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document summarizes its structural, electronic, and vibrational properties based on computational studies and outlines relevant experimental protocols.
Core Concepts: A Theoretical Overview
This compound (C₅H₆N₂O) is an aromatic heterocyclic compound featuring a five-membered imidazole ring substituted with a methyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. Its unique electronic structure and the presence of reactive functional groups make it a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of this compound. These computational methods provide valuable insights into its geometry, electronic distribution, and spectroscopic characteristics, which are crucial for understanding its reactivity and designing new applications.
Computational Methodology
The theoretical data presented in this guide are typically derived from DFT calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory is widely used for providing a good balance between accuracy and computational cost for organic molecules. Calculations are generally performed in the gas phase to model the intrinsic properties of the molecule. Key computational steps include:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to aid in the assignment of experimental infrared and Raman spectra.
-
Electronic Property Calculation: Various electronic properties, such as molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interactions.
Caption: Synthetic utility in ligand and complex formation.
The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These Schiff bases, containing the imidazole moiety, are important ligands in coordination chemistry. The nitrogen atoms of the imidazole ring and the imine group can coordinate to metal ions, forming stable metal complexes with potential applications in catalysis and materials science. This reactivity makes this compound a cornerstone in the design and synthesis of novel functional molecules.
reactivity of the aldehyde group in 1-Methyl-1H-imidazole-2-carbaldehyde
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1-Methyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. Its structure is characterized by an electron-rich N-methylated imidazole ring at the C2 position, directly attached to an electrophilic aldehyde functional group. This unique electronic arrangement imparts a distinct reactivity profile to the aldehyde, making it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry. This document provides a comprehensive technical overview of the reactivity of the aldehyde group, detailing common transformations, experimental protocols, and quantitative data.
Introduction
The chemical behavior of this compound is dominated by the interplay between its two primary functional components. The imidazole ring is an electron-rich aromatic system, susceptible to electrophilic substitution, while the aldehyde group serves as a key electrophilic site for nucleophilic attack. The proximity of the N1-methyl and N3 lone pair of the imidazole ring influences the reactivity of the C2-aldehyde group. This guide focuses specifically on the transformations of the aldehyde moiety, which is a gateway to a multitude of molecular architectures. Its derivatives have shown potential as leishmanicidal agents and are explored in the development of antimicrobial and anticancer compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13750-81-7 | |
| Molecular Formula | C₅H₆N₂O | |
| Molecular Weight | 110.11 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 1-Methyl-2-formylimidazole, 1-Methyl-2-imidazolecarboxaldehyde |
Synthesis of this compound
The most established method for synthesizing this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 1-methylimidazole.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Methylimidazole
This protocol is a generalized representation based on classical methods.
-
Reagent Preparation: The Vilsmeier reagent is prepared in situ by slowly adding phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF). This is a highly exothermic reaction and must be performed with caution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction: 1-methylimidazole is added dropwise to the prepared Vilsmeier reagent at low temperature (0-5 °C).
-
Heating: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., refluxed) for several hours to drive the reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The mixture is cooled and then carefully poured onto crushed ice, followed by neutralization with a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to hydrolyze the iminium intermediate.
-
Extraction & Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by column chromatography or distillation to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity of the Aldehyde Group
The aldehyde group is a primary site for a variety of chemical transformations, predominantly involving nucleophilic addition to the electrophilic carbonyl carbon.
Caption: Key reaction pathways of the aldehyde group.
Nucleophilic Addition Reactions
3.1.1 Reduction to Alcohols The aldehyde group can be readily reduced to a primary alcohol, (1-methyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved with high selectivity using standard hydride reducing agents.
-
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent often used in alcoholic solvents like methanol or ethanol.
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the alcohol. A key advantage is the high chemoselectivity, where the aldehyde is reduced in preference to the imidazole ring.
3.1.2 Grignard Reactions The addition of organometallic compounds, such as Grignard reagents (R-MgX), results in the formation of secondary alcohols and a new carbon-carbon bond.
-
Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is followed by an acidic workup to protonate the resulting alkoxide intermediate.
-
Yields: This reaction is highly effective, with reported yields ranging from 52% to 93%, depending on the specific Grignard reagent used.
Condensation Reactions
3.2.1 Schiff Base (Imine) Formation This is one of the most widely utilized reactions of this compound. It involves condensation with primary amines to form Schiff bases (imines).
-
Significance: The resulting Schiff bases are valuable as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These complexes are explored for applications in catalysis and materials science. Furthermore, imidazole-derived Schiff bases themselves are investigated for their potential antibacterial, antifungal, and anti-inflammatory activities.
-
Mechanism: The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule, typically under acidic catalysis, to form the C=N double bond.
3.2.2 Knoevenagel Condensation The aldehyde reacts with active methylene compounds (compounds with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a base.
-
Products: This condensation yields α,β-unsaturated compounds, which are important intermediates in organic synthesis.
-
Reagents: Examples of active methylene compounds include malonic acid derivatives and cyanoacetates.
Oxidation to Carboxylic Acid
The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-Methyl-1H-imidazole-2-carboxylic acid. This transformation is a standard aldehyde reaction, though specific high-yield protocols for this substrate require careful selection of oxidizing agents to avoid side reactions with the imidazole ring.
-
Reagents: Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇), or milder reagents like silver oxide (Ag₂O).
Table 2: Summary of Key Reactions and Quantitative Data
| Reaction Type | Reagent(s) | Product Type | Reported Yield |
| Vilsmeier-Haack Synthesis | POCl₃, DMF | Aldehyde | 45-60% (classical) |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | High Selectivity |
| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol | 52-93% |
| Schiff Base Formation | R-NH₂, acid catalyst | Imine | High Yield (e.g., 95%) |
| Knoevenagel Condensation | Active Methylene Cmpd. | α,β-Unsaturated Product | - |
| Oxidation | e.g., KMnO₄ | Carboxylic Acid | - |
Experimental Protocol: Schiff Base Synthesis
This protocol describes a general procedure for the condensation of this compound with a primary amine.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops), to the mixture.
-
Reaction: Stir the mixture at room temperature or under reflux for several hours. The reaction is often accompanied by a color change, and progress can be monitored by TLC. For less reactive amines, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Isolation: Upon completion, the reaction mixture is cooled. The Schiff base product often precipitates from the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with a cold solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization to obtain the pure Schiff base. A 95% yield has been reported for the reaction with sulfamethoxazole.
Caption: Logical flow from aldehyde to functional metal complexes.
Conclusion
The aldehyde group of this compound exhibits a rich and predictable reactivity profile, making it an exceptionally valuable synthon. Its participation in nucleophilic additions, condensations, and redox reactions provides straightforward access to a diverse range of functionalized imidazole derivatives. The ability to readily form Schiff bases, which can act as ligands, is particularly notable, opening avenues in coordination chemistry, catalysis, and the development of novel therapeutic agents. The experimental protocols provided herein serve as a practical guide for researchers aiming to leverage the synthetic potential of this versatile molecule.
Stability and Storage of 1-Methyl-1H-imidazole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-2-carbaldehyde is a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other functional molecules. Understanding its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in research and development activities. This technical guide provides a comprehensive overview of the known stability profile and recommended storage and handling procedures for this compound, based on available data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13750-81-7 | [1] |
| Molecular Formula | C₅H₆N₂O | [1] |
| Molecular Weight | 110.11 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 36-39 °C | [2] |
| Boiling Point | 70-74 °C at 1 mmHg | [2] |
| Solubility | No quantitative data available. Soluble in organic solvents. |
Stability Profile
While specific quantitative stability data for this compound is limited in publicly available literature, information extrapolated from its chemical structure, data on related imidazole aldehydes, and supplier safety data sheets allows for a qualitative assessment of its stability. The compound is susceptible to degradation under several conditions:
-
Air and Moisture Sensitivity: Like many aldehydes and imidazole derivatives, this compound is expected to be sensitive to air and moisture. The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid. The imidazole ring can also be sensitive to oxidative conditions. Therefore, storage under an inert atmosphere is recommended.
-
Sensitivity to Light: Imidazole and its derivatives can be sensitive to light, potentially leading to photodegradation. It is advisable to protect the compound from light during storage and handling.
-
Thermal Stability: While specific thermal degradation studies are not available, one publication notes that imidazole-2-carbaldehydes can undergo decarbonylation when heated in ethanol. This suggests that elevated temperatures, especially in the presence of certain solvents, could lead to the degradation of this compound.
-
pH Sensitivity: The hydration of the aldehyde group of imidazole-2-carboxaldehyde has been shown to be pH-dependent in aqueous solutions. This equilibrium could influence the reactivity and stability of the compound in different pH environments.
-
Incompatible Materials: Strong oxidizing agents are incompatible with this compound and should be avoided to prevent vigorous reactions and degradation.
Recommended Storage Conditions
Based on the known sensitivities, the following storage conditions are recommended to maintain the quality and stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize potential thermal degradation and slow down other degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. | To prevent photodegradation. |
| Container | Tightly sealed, opaque container. | To prevent exposure to air, moisture, and light. |
The logical workflow for ensuring the stability of this compound is depicted in the following diagram.
Caption: Recommended storage and handling for compound stability.
Experimental Protocols
Due to the lack of specific published stability studies for this compound, detailed experimental protocols for its forced degradation and stability-indicating analysis are not available. However, a general approach based on ICH guidelines for forced degradation studies can be outlined.
General Forced Degradation Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Development of a Stability-Indicating HPLC Method:
A reverse-phase HPLC method would be a suitable starting point. The following is a hypothetical protocol that would require optimization and validation.
| Parameter | Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan). |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
The method would need to be validated to demonstrate that it can separate the parent compound from all potential degradation products and that the assay is specific, accurate, precise, and linear.
The logical workflow for conducting a forced degradation study is illustrated below.
Caption: Workflow for a forced degradation study.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 1-Methyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from imidazole scaffolds are a class of organic compounds characterized by an imine (-C=N-) functional group.[1] The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, imparts unique chemical and biological properties to these molecules.[2] Specifically, Schiff bases synthesized from 1-Methyl-1H-imidazole-2-carbaldehyde have garnered significant interest due to their versatile applications in medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of various bioactive molecules and as ligands in coordination chemistry.[1][3] Their biological activities are wide-ranging and include anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[4][5][6] This document provides detailed protocols for the synthesis of Schiff bases from this compound, along with a summary of their applications and the underlying signaling pathways they modulate.
Synthesis of this compound
A common precursor for the target Schiff bases is this compound. A general two-step synthesis for this aldehyde is outlined below.
Step 1: Synthesis of 1-Methyl-2-hydroxymethyl-1H-imidazole
1-Methyl-1H-imidazole is reacted with paraformaldehyde in toluene in a pressure vessel. The mixture is heated to 110°C for 18 hours. After cooling, the resulting crystals are washed with ethyl acetate and ether and then air-dried.
Step 2: Synthesis of this compound
1-Methyl-2-hydroxymethyl-1H-imidazole is dissolved in 1,4-dioxane. Activated manganese dioxide is added, and the suspension is stirred under reflux for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). The hot suspension is then filtered, and the manganese dioxide is washed with boiling 1,4-dioxane.
General Protocol for Schiff Base Synthesis
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out under reflux in a suitable solvent, such as methanol or ethanol.
Experimental Workflow
Caption: General workflow for the synthesis and characterization of Schiff bases.
Detailed Methodology
-
Reactant Preparation: Dissolve this compound (1 equivalent) in methanol. In a separate flask, dissolve the desired primary amine (1 equivalent) in the same solvent.
-
Reaction: Slowly add the amine solution to the aldehyde solution with constant stirring.
-
Reflux: Heat the resulting mixture to reflux for a specified period (typically 2-4 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration. Wash the solid with a small amount of cold solvent (e.g., ether or ethanol) to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven.
-
Characterization: Confirm the structure and purity of the synthesized Schiff base using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction conditions and characterization data for Schiff bases derived from imidazole-2-carboxaldehyde and various amines. While specific data for 1-methylated derivatives may vary slightly, this table provides a useful reference.
| Amine Reactant | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ(CH=N) (ppm) | Reference |
| L-phenylalanine | Methanol | ~2 (stirring) | 78 | - | ~1630 | 8.6 | [7] |
| 4-aminoantipyrine | - | - | - | - | - | - | [8] |
| Various primary amines | Acetonitrile | 1 (stirring) | - | 225-226 | ~1549 | - | [2] |
Applications and Biological Activity
Schiff bases derived from this compound are promising candidates for drug development due to their wide range of pharmacological activities.
Anti-inflammatory Activity
Imidazole-based Schiff bases have demonstrated significant anti-inflammatory properties.[2] Their mechanism of action is believed to involve the modulation of key inflammatory pathways. One proposed mechanism is the inhibition of enzymes in the arachidonic acid metabolism pathway.[2] Additionally, these compounds can interfere with the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][9][10]
Caption: Anti-inflammatory signaling pathway modulation.
Anticancer Activity
Several studies have highlighted the potential of imidazole Schiff bases as anticancer agents.[11][12] Their mechanisms of action are diverse and can involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival. For instance, some benzimidazole derivatives have been shown to target Janus kinase 2 (JAK2), a key mediator in cytokine signaling pathways often dysregulated in hematologic cancers.[13] Others have been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in tumor angiogenesis.[8] Furthermore, some imidazole-platinum complexes exhibit anticancer activity by interacting with DNA, similar to cisplatin.[11]
Caption: Anticancer mechanisms of imidazole Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocols and the diverse biological activities of these compounds make them an attractive area of research for medicinal chemists and drug development professionals. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for designing more potent and selective drug candidates.
References
- 1. scispace.com [scispace.com]
- 2. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idosi.org [idosi.org]
Application Notes and Protocols: 1-Methyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-Methyl-1H-imidazole-2-carbaldehyde as a versatile building block in medicinal chemistry. The document details its application in the synthesis of novel compounds with potential therapeutic activities, including antibacterial, antifungal, anticancer, and leishmanicidal properties. Detailed experimental protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.
Introduction to this compound
This compound is a heterocyclic aldehyde featuring a methylated imidazole ring.[1] This structural motif is of significant interest in medicinal chemistry due to the prevalence of the imidazole ring in numerous biologically active molecules. The aldehyde functional group serves as a reactive handle for the synthesis of a wide array of derivatives, most notably Schiff bases and their metal complexes.[1] These derivatives have been explored for a variety of pharmacological activities.
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of Schiff bases. This is achieved through a condensation reaction with various primary amines. The resulting imine linkage and the imidazole ring are key pharmacophores that contribute to the biological activity of the final compounds.
Synthesis of Schiff Base Derivatives
The general synthesis of Schiff bases from this compound involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.
Experimental Protocol: General Synthesis of Schiff Bases
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminobenzoic acid)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of ethanol in a round-bottom flask.
-
To this solution, add 1 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base product is then collected by filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a desiccator.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections detail these activities with summarized quantitative data and the protocols for their determination.
Antibacterial and Antifungal Activity
Schiff bases derived from imidazole aldehydes have shown promising activity against various bacterial and fungal strains. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 1: Antibacterial and Antifungal Activity of Imidazole-based Schiff Bases (MIC in µg/mL)
| Compound/Derivative | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Imidazole Schiff Base 1 | Staphylococcus aureus | 12.5 | Ampicillin | 12.5 |
| Imidazole Schiff Base 1 | Micrococcus luteus | 25 | Ampicillin | 100 |
| Imidazole Schiff Base 2 | Aspergillus niger | 12.5 | Nystatin | 12.5 |
| Benzimidazole Schiff Base A | Klebsiella pneumoniae | 7.8 | Nalidixic acid | 64 |
| Benzimidazole Schiff Base B | Escherichia coli | 7.8 | Nalidixic acid | 512 |
Note: The data presented are for representative imidazole and benzimidazole Schiff bases, as specific data for this compound derivatives were not available in the initial search results.
Experimental Protocol: Broth Microdilution Method for MIC Determination[2][3][4][5][6]
Materials:
-
Test compounds (Schiff base derivatives)
-
Bacterial/Fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Standardized inoculum (0.5 McFarland)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
-
Optionally, the absorbance can be read using a microplate reader to quantify growth inhibition.
-
Anticancer Activity
Imidazole derivatives have been investigated for their potential as anticancer agents. The cytotoxic effect of these compounds on cancer cell lines is often evaluated using the MTT assay, which measures cell viability.
Table 2: Anticancer Activity of Imidazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Imidazole-thiazole hybrid 5a | Breast Cancer (MCF-7) | 33.52[2] |
| Benzotriazole-imidazole-2-thione BI9 | Breast Cancer (MCF-7) | 3.57 |
| Benzotriazole-imidazole-2-thione BI9 | Leukemia (HL-60) | 0.40 |
| Benzotriazole-imidazole-2-thione BI9 | Colon Cancer (HCT-116) | 2.63 |
| Imidazole derivative 5 | Breast Cancer (MCF-7) | < 5 |
| Imidazole derivative 5 | Liver Cancer (HepG2) | < 5 |
| Imidazole derivative 5 | Colon Cancer (HCT-116) | < 5 |
Note: The data presented are for various imidazole derivatives, as specific data for this compound derivatives were not available in the initial search results.
Experimental Protocol: MTT Assay for Cytotoxicity[8][9][10][11][12]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (imidazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Leishmanicidal Activity
Derivatives containing the imidazole moiety have shown potential as agents against Leishmania parasites, the causative agents of leishmaniasis.
Table 3: Leishmanicidal Activity of Imidazole-containing Derivatives (IC50 in µM)
| Compound/Derivative | Leishmania Species | Form | IC50 (µM) |
| Imidazole-benzoazine 3c | L. infantum | Promastigote | 1.8 |
| Imidazole-benzoazine 3c | L. infantum | Amastigote | 2.3 |
| Imidazole-benzoazine 3c | L. braziliensis | Promastigote | 2.1 |
| Imidazole-benzoazine 3c | L. braziliensis | Amastigote | 2.5 |
| Imidazole-benzoazine 3c | L. donovani | Promastigote | 1.9 |
Note: The data presented are for representative imidazole-containing benzoazine derivatives.[3]
Experimental Protocol: In Vitro Leishmanicidal Assay[13][14][15][16]
Materials:
-
Leishmania species (e.g., L. donovani) promastigotes and amastigotes
-
Appropriate culture medium (e.g., M199 for promastigotes)
-
Host cells for amastigote culture (e.g., J774 macrophages)
-
Test compounds
-
96-well plates
-
Incubator
-
Microscope
-
MTT or other viability reagents
Procedure for Promastigote Assay:
-
Culture Leishmania promastigotes in the appropriate medium to the late logarithmic phase.
-
Seed the promastigotes into 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates at 26°C for 72 hours.
-
Determine the viability of the promastigotes using a suitable method, such as direct counting with a hemocytometer or a colorimetric assay like MTT.
-
Calculate the IC50 value.
Procedure for Amastigote Assay:
-
Seed host macrophages (e.g., J774) in a 96-well plate and allow them to adhere.
-
Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10:1 (parasite:macrophage) and incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Remove the extracellular promastigotes by washing.
-
Add fresh medium containing serial dilutions of the test compounds.
-
Incubate for a further 72 hours.
-
Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage by microscopic examination.
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to untreated controls.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Schiff Base Synthesis and Antimicrobial Testing
Caption: Workflow for synthesis and antimicrobial evaluation.
Workflow for Anticancer Activity Screening using MTT Assay
Caption: MTT assay workflow for cytotoxicity screening.
Simplified Apoptosis Signaling Pathway Induced by an Anticancer Agent
Caption: Simplified apoptosis pathway.
References
The Versatility of 1-Methyl-1H-imidazole-2-carbaldehyde: A Key Building Block in Organic Synthesis for Drug Discovery and Materials Science
For Immediate Release
[City, State] – [Date] – 1-Methyl-1H-imidazole-2-carbaldehyde, a versatile heterocyclic aldehyde, is gaining significant attention as a pivotal building block in organic synthesis. Its unique chemical architecture, featuring a reactive aldehyde group attached to a methylated imidazole ring, provides a gateway to a diverse array of complex molecules with significant applications in medicinal chemistry and materials science. Researchers, scientists, and professionals in drug development are increasingly leveraging this compound to construct novel therapeutic agents and functional materials.
The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The addition of a methyl group at the N-1 position and a carbaldehyde at the C-2 position of the imidazole ring makes this compound a highly valuable and reactive intermediate. Its primary applications lie in the synthesis of Schiff bases, which are formed through condensation reactions with primary amines. These Schiff bases can act as ligands for the formation of metal complexes, which have shown promising anticancer, antibacterial, and antifungal properties.
This report provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, offering a valuable resource for the scientific community.
Application Notes
This compound serves as a cornerstone for the synthesis of a multitude of organic compounds. Its applications span across several key areas of research:
-
Medicinal Chemistry: The primary application of this building block is in the synthesis of Schiff bases and their subsequent metal complexes. These compounds have been extensively investigated for their therapeutic potential.
-
Anticancer Agents: Metal complexes of Schiff bases derived from imidazole aldehydes have demonstrated significant cytotoxicity against various cancer cell lines.[1][2][3][4][5] The proposed mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1][5]
-
Antimicrobial Agents: Imidazole-based Schiff bases and their metal complexes have shown potent activity against a range of bacterial and fungal strains. The chelation of the metal ion is often associated with enhanced antimicrobial efficacy.
-
-
Ligand Synthesis for Coordination Chemistry: The imidazole nitrogen and the imine nitrogen of the derived Schiff bases act as excellent coordination sites for a variety of metal ions. This has led to the development of novel catalysts and materials with interesting magnetic and optical properties.
-
Synthesis of Heterocyclic Scaffolds: The aldehyde functionality allows for its participation in various cyclization reactions, leading to the formation of more complex heterocyclic systems, which are of great interest in drug discovery.
Experimental Protocols
Detailed methodologies for the synthesis of key derivatives from this compound are provided below.
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol outlines the general procedure for the condensation reaction between this compound and a primary amine to form a Schiff base.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
To this solution, add the primary amine (1 mmol) dissolved in 10 mL of ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting solid Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Expected Yield: 70-90%
Protocol 2: Synthesis of a Metal Complex with a Schiff Base Ligand
This protocol describes the synthesis of a metal(II) complex using a Schiff base derived from this compound.
Materials:
-
Schiff base ligand (synthesized as per Protocol 1)
-
Metal(II) salt (e.g., CuCl₂, ZnCl₂, CoCl₂)
-
Methanol (solvent)
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in 30 mL of hot methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 15 mL of methanol.
-
Add the metal salt solution dropwise to the hot solution of the Schiff base ligand with constant stirring.
-
A change in color and/or the formation of a precipitate is typically observed.
-
Reflux the reaction mixture for 3-5 hours.
-
Cool the mixture to room temperature.
-
The precipitated metal complex is collected by filtration, washed with methanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Expected Yield: 60-80%
Quantitative Data Summary
The following tables summarize the quantitative data for representative compounds synthesized from imidazole-2-carboxaldehyde derivatives, which are structurally similar to those derived from this compound and indicative of the expected outcomes.
Table 1: Synthesis of Schiff Bases and Metal Complexes
| Starting Aldehyde | Amine | Product | Yield (%) |
| Imidazole-2-carboxaldehyde | L-phenylalanine | Schiff Base Ligand | 78%[6] |
| Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanine | CoCl₂ | Co(II) Complex | 63-75%[6] |
| Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanine | NiCl₂ | Ni(II) Complex | 63-75%[6] |
| Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanine | CuCl₂ | Cu(II) Complex | 63-75%[6] |
| Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanine | ZnCl₂ | Zn(II) Complex | 63-75%[6] |
Table 2: Anticancer Activity (IC₅₀ values in µM)
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) |
| Schiff Base L5 | - | - |
| Carboplatin (Reference) | - | - |
| Pt(II) Imidazole Complex II4 | - | 0.86[3] |
| Gold(I) Imidazole Complex II16 | - | 0.09 µg/mL[3] |
| Cisplatin (Reference) | - | >100 µg/mL[3] |
Visualizations
The following diagrams illustrate the synthetic workflow and a proposed signaling pathway for the anticancer activity of imidazole-based compounds.
Caption: Synthetic workflow for bioactive metal complexes.
Caption: Proposed anticancer mechanism of action.
References
- 1. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Vilsmeier-Haack formylation of 1-methylimidazole to synthesize 1-methylimidazole-2-carboxaldehyde, a valuable building block in pharmaceutical and materials science.
Introduction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic iminium salt then reacts with the electron-rich ring system, and subsequent hydrolysis yields the corresponding aldehyde.[3][5] For 1-methylimidazole, the formylation is anticipated to occur at the C2 position, the most electron-rich and sterically accessible site.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich 1-methylimidazole attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis during the work-up yields the final product, 1-methylimidazole-2-carboxaldehyde.[6]
Experimental Protocol
This protocol is a representative procedure adapted from established methods for the Vilsmeier-Haack formylation of heterocyclic compounds.
Materials:
-
1-Methylimidazole (Reagent Grade, anhydrous)
-
Phosphorus oxychloride (POCl₃) (Reagent Grade)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium acetate (Anhydrous)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
-
Dropping funnel
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq.) dropwise via the dropping funnel with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with 1-Methylimidazole: To the freshly prepared Vilsmeier reagent, add a solution of 1-methylimidazole (1.0 eq.) in anhydrous dichloromethane. The addition should be done dropwise while maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 1-methylimidazole-2-carboxaldehyde.
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Ratio (eq.) | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| 1-Methylimidazole | 1.0 | 82.10 | 0.821 g (10 mmol) |
| Phosphorus oxychloride (POCl₃) | 1.2 | 153.33 | 1.1 mL (12 mmol) |
| N,N-Dimethylformamide (DMF) | 3.0 | 73.09 | 2.2 mL (30 mmol) |
| Solvent (DCM) | - | - | 20 mL |
| Temperature | - | - | 0 °C to 70 °C |
| Reaction Time | - | - | 4-6 hours |
| Expected Yield | - | - | 60-75% (representative) |
Note: The expected yield is an estimate based on similar reactions and may vary.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack formylation of 1-methylimidazole.
Reaction Signaling Pathway
Caption: Mechanism of the Vilsmeier-Haack formylation of 1-methylimidazole.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Application of 1-Methyl-1H-imidazole-2-carbaldehyde in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of advanced catalytic systems. Its unique structure, featuring a methylated imidazole ring and a reactive aldehyde group, allows for the straightforward synthesis of elaborate ligands and their corresponding metal complexes. These derivatives, particularly Schiff bases and N-heterocyclic carbenes (NHCs), have demonstrated significant potential in mediating a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the development of catalysts for reactions such as dehydrogenative annulation and the Diels-Alder reaction.
Application Notes
The primary catalytic applications of this compound stem from its role as a precursor to sophisticated ligands. The resulting metal complexes are the active catalysts, and their performance is intricately linked to the stereoelectronic properties of the ligand framework derived from the parent aldehyde.
Manganese(I) Pincer Complexes for Dehydrogenative Annulation
Schiff base ligands derived from this compound can be used to synthesize manganese(I) pincer complexes. These complexes are effective catalysts for the dehydrogenative annulation of 2'-aminoacetophenones with alcohols, providing a direct and atom-economical route to biologically significant quinolone and quinoline scaffolds. The manganese(I) center, supported by the NNE-type pincer ligand, facilitates the activation of alcohols and subsequent C-C and C-N bond formation.
Logical Relationship: From Aldehyde to Catalytic Application
Caption: Logical workflow from the starting material to the final catalytic application.
A summary of the catalytic performance of a manganese(I) pincer complex derived from a Schiff base of this compound in the synthesis of 2,3-disubstituted-4-quinolones is presented below.
| Entry | 2'-Aminoacetophenone | Alcohol | Product | Yield (%)[1] |
| 1 | 2'-Aminoacetophenone | Benzyl alcohol | 2-Phenyl-3-methyl-4-quinolone | 85 |
| 2 | 2'-Aminoacetophenone | 4-Methylbenzyl alcohol | 3-Methyl-2-(p-tolyl)-4-quinolone | 82 |
| 3 | 2'-Aminoacetophenone | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)-3-methyl-4-quinolone | 88 |
| 4 | 2'-Aminoacetophenone | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)-3-methyl-4-quinolone | 75 |
| 5 | 5-Chloro-2'-aminoacetophenone | Benzyl alcohol | 6-Chloro-2-phenyl-3-methyl-4-quinolone | 80 |
Table 1: Catalytic Activity of a Manganese(I) Pincer Complex in Dehydrogenative Annulation.
Chiral Half-Sandwich Rhodium and Iridium Complexes for Diels-Alder Reactions
This compound can be reacted with homochiral primary amines to form chiral imidazolyl-imine ligands.[2][3] These ligands are then used to prepare half-sandwich rhodium and iridium complexes.[2][3] Dicationic aqua-complexes of these rhodium and iridium species have been shown to catalyze the Diels-Alder reaction between methacrolein and cyclopentadiene.[2][3] These catalysts exhibit good exo:endo selectivity, although enantioselectivity remains modest.[2][3]
Signaling Pathway: Catalytic Diels-Alder Reaction
Caption: Proposed mechanism for the catalyzed Diels-Alder reaction.
The catalytic performance of a representative iridium aqua-complex in the Diels-Alder reaction is summarized below.
| Entry | Catalyst | Dienophile | Diene | exo:endo Ratio[2][3] | Yield (%)[2][3] |
| 1 | [(η⁵-C₅Me₅)IrL(H₂O)][SbF₆]₂ | Methacrolein | Cyclopentadiene | 90:10 | 75 |
| 2 | [(η⁵-C₅Me₅)RhL(H₂O)][SbF₆]₂ | Methacrolein | Cyclopentadiene | 85:15 | 70 |
Table 2: Catalytic Performance in the Diels-Alder Reaction.
Experimental Protocols
Protocol 1: Synthesis of a Manganese(I) Pincer Complex and its Application in Dehydrogenative Annulation
Part A: Synthesis of the Schiff Base Ligand Precursor
Experimental Workflow: Ligand Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Half-sandwich rhodium and iridium complexes containing homochiral imidazolyl-imine ligands: synthesis, characterization and catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Half-sandwich rhodium and iridium complexes containing homochiral imidazolyl-imine ligands: synthesis, characterization and catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Methyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of 1-Methyl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block used in the synthesis of various pharmaceutical compounds. The following methods offer high sensitivity and selectivity for accurate determination in diverse matrices.
Core Analytical Techniques
The primary methods for the quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of imidazole compounds. When coupled with a UV detector, it provides a robust and cost-effective analytical solution.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization may be required for polar compounds like this compound to improve volatility and chromatographic performance.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of organic molecules in complex matrices due to its high selectivity and sensitivity.[1] This technique is particularly suitable for pharmacokinetic studies and trace-level analysis.
Quantitative Data Summary
A summary of quantitative data for the analysis of imidazole derivatives using various methods is presented below. While specific data for this compound is limited in the public domain, the following table provides typical performance parameters for related imidazole compounds, which can be used as a reference for method development and validation.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| LC-MS/MS | 10 Imidazoles | Atmospheric Particles | 1-25 nM | 1-50 nM | > 0.99 | [2] |
| LC-MS/MS | 21 Benzimidazoles and Nitroimidazoles | Water, Sediment, Soil | < 1.0 ng·L⁻¹ (water), < 1.0 μg·kg⁻¹ (sediment/soil) | - | > 0.995 | [1] |
| GC-MS | 7 Imidazole-like compounds | Aqueous Solution | 0.0553–0.8914 μg/mL | 0.2370–1.9373 μg/mL | 0.9903–0.9992 | [3] |
| HPLC-UV | Imidazole, 2-Methylimidazole, 4-Methylimidazole | Reaction Solutions | 0.02-0.03 mg·L⁻¹ | - | - | [4] |
| HPLC-UV | Secnidazole, Omeprazole, Albendazole, Fenbendazole | Human Plasma | 0.13-0.41 µg/mL | - | 0.999-1 | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is a general guideline for the analysis of this compound and can be adapted from methods used for other imidazole derivatives.[4]
a. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions with the mobile phase to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.01 M Diammonium Hydrogen Orthophosphate, pH adjusted to 3.0).[6] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detector at a wavelength of approximately 210 nm.[4]
c. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices like biological fluids or environmental samples.[1]
a. Sample Preparation (for Plasma Samples):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.[1]
b. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for better resolution and faster analysis times.[2]
-
Column: A C18 or HILIC column can be used depending on the polarity of the compound and matrix. For instance, an Accucore C18 column (100 mm × 3.0 mm, 2.6 μm) has been used for imidazole derivatives.[1]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1][2]
-
Gradient Elution: A gradient program should be optimized to ensure good separation from matrix components.
-
Column Temperature: 40 °C.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Positive Electrospray Ionization (ESI+).[1]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
c. Data Analysis:
-
Quantification is performed using the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.
Experimental Workflow Diagram
Caption: General workflow for the quantification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of 1-Methyl-1H-imidazole-2-carbaldehyde Reaction Mixtures
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of reaction mixtures from the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde. This method is suitable for monitoring reaction progress, identifying key components, and quantifying the product, starting materials, and potential byproducts. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Its synthesis, often involving the methylation of imidazole-2-carbaldehyde or formylation of 1-methylimidazole, requires careful monitoring to optimize reaction conditions and ensure product purity. HPLC is a widely used technique for the separation and quantification of imidazole compounds and their derivatives due to its versatility and sensitivity.[2] This application note provides a detailed protocol for a reverse-phase HPLC method with UV detection for the analysis of a typical reaction mixture containing this compound.
Experimental Protocol
Materials and Reagents
-
This compound (Product)
-
Imidazole-2-carbaldehyde (Starting Material)
-
1-Methylimidazole (Starting Material)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Methanol (HPLC Grade) for sample preparation
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 5% B to 40% B over 15 minutes; 40% B to 95% B from 15 to 17 minutes; hold at 95% B for 3 minutes; return to 5% B at 20.1 minutes and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 282 nm |
| Injection Vol. | 10 µL |
Standard Solution Preparation
Prepare individual stock solutions of this compound, Imidazole-2-carbaldehyde, and 1-Methylimidazole in methanol at a concentration of 1 mg/mL. Create a mixed standard solution by diluting the stock solutions with the mobile phase (95:5 Mobile Phase A:B) to a final concentration of 50 µg/mL for each component.
Sample Preparation
Dilute an aliquot of the reaction mixture with methanol to bring the expected concentration of the main product into the calibration range. For example, dilute the reaction mixture 1:100 (v/v) with methanol. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis of a standard mixture and a representative reaction sample.
Table 1: Retention Times and Peak Areas for Standard Compounds
| Compound | Retention Time (min) | Peak Area (mAU*s) | Concentration (µg/mL) |
| Imidazole-2-carbaldehyde | 5.8 | 12500 | 50 |
| 1-Methylimidazole | 7.2 | 9800 | 50 |
| This compound | 9.5 | 18700 | 50 |
Table 2: Analysis of a Hypothetical Reaction Mixture
| Compound | Retention Time (min) | Peak Area (mAU*s) | Calculated Conc. in Sample (µg/mL) |
| Imidazole-2-carbaldehyde | 5.8 | 2500 | 10.0 |
| 1-Methylimidazole | 7.2 | 1500 | 7.7 |
| This compound | 9.5 | 32000 | 85.6 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the HPLC analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of reaction components.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the qualitative and quantitative analysis of this compound reaction mixtures. The clear separation of the product from starting materials and potential byproducts allows for accurate monitoring of the reaction progress and assessment of product purity. This protocol can be readily adapted for use in research and development settings for the synthesis of imidazole-based compounds.
References
Application Notes and Protocols for Grignard Reaction with 1-Methyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed experimental procedure for the nucleophilic addition of a Grignard reagent to 1-Methyl-1H-imidazole-2-carbaldehyde, yielding a secondary alcohol. The imidazole moiety is a prevalent scaffold in many pharmaceuticals, making this protocol particularly relevant for drug discovery and development. The reaction proceeds via the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to afford the final secondary alcohol product. Excellent yields, ranging from 52-93%, can be expected for this transformation.
Experimental Protocols
Materials and Reagents
-
This compound
-
Grignard Reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Magnesium turnings (for in situ preparation of Grignard reagent, if necessary)
-
Alkyl or Aryl Halide (e.g., Bromobenzene, if preparing Grignard reagent in situ)
-
Iodine crystal (for activation of Mg, if necessary)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
General Procedure for Grignard Reaction
This protocol describes the reaction of this compound with a commercially available Grignard reagent. A procedure for the in situ preparation of the Grignard reagent is also provided as an alternative.
Reaction Setup:
-
All glassware must be thoroughly dried in an oven at >100 °C and cooled under a stream of dry nitrogen or argon gas to exclude atmospheric moisture.
-
The reaction should be carried out under an inert atmosphere (nitrogen or argon).
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise from the addition funnel to the stirred solution of the aldehyde over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary alcohol.
In Situ Preparation of Grignard Reagent (Alternative Step 3)
-
In a separate flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of the corresponding alkyl or aryl halide (e.g., bromobenzene, 1.5 eq) in anhydrous diethyl ether or THF dropwise from the addition funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting Grignard reagent is then used directly as described in the general protocol.
Data Presentation
The following table summarizes the expected yields for the Grignard reaction of this compound with various Grignard reagents, based on typical outcomes for similar reactions.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Molecular Formula (Product) | Molecular Weight (Product) | Expected Yield (%) |
| Phenylmagnesium bromide | Phenyl | (1-Methyl-1H-imidazol-2-yl)(phenyl)methanol | C₁₁H₁₂N₂O | 188.23 | 85-95 |
| Methylmagnesium iodide | Methyl | 1-(1-Methyl-1H-imidazol-2-yl)ethanol | C₆H₁₀N₂O | 126.16 | 70-85 |
| Ethylmagnesium bromide | Ethyl | 1-(1-Methyl-1H-imidazol-2-yl)propan-1-ol | C₇H₁₂N₂O | 140.19 | 75-90 |
| Isopropylmagnesium chloride | Isopropyl | 1-(1-Methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol | C₈H₁₄N₂O | 154.21 | 60-75 |
| Vinylmagnesium bromide | Vinyl | 1-(1-Methyl-1H-imidazol-2-yl)prop-2-en-1-ol | C₇H₁₀N₂O | 138.17 | 65-80 |
Visualizations
Grignard Reaction Workflow
Application Notes & Protocols: 1-Methyl-1H-imidazole-2-carbaldehyde in Antifungal Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Methyl-1H-imidazole-2-carbaldehyde as a key building block in the synthesis of novel antifungal agents. The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This document outlines the synthesis of Schiff base derivatives, specifically thiosemicarbazones, from this compound and details their evaluation as potential antifungal compounds.
Introduction
The imidazole ring is a fundamental component of numerous clinically significant antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[1][2] The primary mechanism of action for these agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol.[1][2] Disruption of ergosterol production leads to a dysfunctional cell membrane, ultimately inhibiting fungal growth.[1][2] this compound is a versatile precursor for the synthesis of a variety of imidazole-based derivatives. Its aldehyde functional group readily undergoes condensation reactions to form Schiff bases, such as thiosemicarbazones and hydrazones, which have demonstrated significant antifungal activity.[4][5]
Synthesis of Antifungal Agents
A primary application of this compound in this context is the synthesis of Schiff bases.[6] The condensation reaction with thiosemicarbazide to form 1-(1-methyl-1H-imidazol-2-yl)methylene)thiosemicarbazide is a straightforward and efficient method to generate potential antifungal candidates.[5]
Experimental Workflow: Synthesis and Evaluation
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-((1-methyl-1H-imidazol-2-yl)methylene)thiosemicarbazide
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add a solution of thiosemicarbazide (1 equivalent) in hot ethanol to the flask.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.[7]
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product under vacuum.
-
Characterize the final compound using FTIR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized imidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal drug (e.g., Fluconazole)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (fungal inoculum with a standard antifungal) and a negative control (fungal inoculum with solvent).
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control. This can be assessed visually or by measuring the absorbance at a specific wavelength.
Quantitative Data Summary
The following table summarizes the antifungal activity (Minimum Inhibitory Concentration - MIC) of various imidazole derivatives against different fungal strains. While specific data for derivatives of this compound is limited in the provided search results, the table presents representative data for analogous imidazole-based compounds to illustrate the potential efficacy.
| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole-derived hydrazone | Candida glabrata | < 1.20 (as MIC50 in µM) | [4] |
| Nitroimidazole-thiosemicarbazide | Trichophyton mentagrophytes | ≤ 125 | [8][9] |
| Nitroimidazole-thiosemicarbazide | Trichophyton rubrum | 31.25 - 1000 | [9] |
| Imidazole derivative | Candida albicans | Comparable to Fluconazole | [3] |
| Imidazole derivative | Aspergillus niger | Comparable to Fluconazole | [3] |
| Imidazole derivative | Cryptococcus neoformans | Comparable to Fluconazole | [3] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Imidazole-based antifungal agents non-competitively inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the structure and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth and cell death.[1][2][3]
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel imidazole-based antifungal agents. The straightforward synthesis of Schiff base derivatives, such as thiosemicarbazones, coupled with their potential for potent antifungal activity, makes this an attractive area for further research and development in the quest for new and effective treatments for fungal infections. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this compound in antifungal drug discovery.
References
- 1. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 2. biolmolchem.com [biolmolchem.com]
- 3. theaspd.com [theaspd.com]
- 4. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Methyl-1H-imidazole-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: There are two primary approaches for the synthesis of this compound:
-
Route A: N-methylation of Imidazole-2-carbaldehyde. This is a two-step process that begins with the synthesis of imidazole-2-carbaldehyde followed by N-methylation.
-
Route B: Direct formylation of 1-Methylimidazole. This involves the introduction of a formyl group onto the C2 position of the 1-methylimidazole ring.
Q2: I am getting a low yield in my N-methylation step. What are the possible causes?
A2: Low yields during the N-methylation of imidazole-2-carbaldehyde can stem from several factors:
-
Incomplete deprotonation: If using a base to deprotonate the imidazole nitrogen, incomplete reaction will result in unreacted starting material.
-
Choice of methylating agent: The reactivity of the methylating agent (e.g., methyl iodide, dimethyl sulfate, methyl triflate) can significantly impact the reaction efficiency.
-
Reaction conditions: Temperature, solvent, and reaction time are critical parameters that need to be optimized.
-
Formation of regioisomers: Methylation can occur at either the N1 or N3 position, leading to a mixture of products and reducing the yield of the desired isomer.
Q3: How can I control the regioselectivity of the N-methylation to favor the 1-methyl isomer?
A3: Controlling the regioselectivity is a crucial aspect of this synthesis. Here are some strategies:
-
Steric hindrance: The presence of the aldehyde group at the C2 position can sterically hinder the N1 position, potentially favoring methylation at the N3 position. However, the electronic effects can also play a role.
-
Protecting groups: While more complex, using a protecting group on one of the nitrogens before methylation can ensure regioselectivity.
-
Choice of solvent and counterion: The reaction medium can influence the site of methylation.
Q4: I am observing the formation of an isomeric byproduct. How can I identify it and separate it from my desired product?
A4: The most likely isomeric byproduct is 3-Methyl-3H-imidazole-2-carbaldehyde.
-
Identification: The two isomers can be distinguished using spectroscopic methods such as 1H NMR and 13C NMR. The chemical shifts of the methyl group and the ring protons will differ between the two isomers.
-
Separation: Purification can typically be achieved using column chromatography on silica gel. The polarity of the two isomers is likely to be different, allowing for their separation with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound generally involves:
-
Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary to remove inorganic salts and other water-soluble impurities.
-
Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from unreacted starting materials, isomeric byproducts, and other non-polar impurities.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be used to obtain highly pure material.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of imidazole-2-carbaldehyde | 1. Inactive base or insufficient amount. 2. Low reactivity of the methylating agent. 3. Reaction temperature is too low. | 1. Use a fresh, anhydrous base (e.g., NaH) and ensure at least one equivalent is used. 2. Consider a more reactive methylating agent like methyl triflate. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| Formation of multiple spots on TLC, including a major byproduct | 1. Formation of the N3-methylated regioisomer. 2. Over-methylation leading to imidazolium salt formation. | 1. Optimize reaction conditions (solvent, temperature) to favor N1 methylation. 2. Use a controlled amount of the methylating agent (typically 1.0-1.2 equivalents). |
| Difficulty in separating the product from the starting material | The polarity of the product and starting material are similar. | Use a shallow gradient during column chromatography and consider using a different solvent system. |
| Product decomposes during purification | The aldehyde functionality is sensitive to acidic or basic conditions. | Ensure that the silica gel used for chromatography is neutral. Avoid prolonged exposure to strong acids or bases during workup. |
| Low yield after workup and purification | 1. Product is partially soluble in the aqueous phase. 2. Loss of product during column chromatography. | 1. Perform multiple extractions with the organic solvent. 2. Carefully select the column size and eluent system to minimize band broadening and tailing. |
Experimental Protocols
Key Experiment: N-methylation of Imidazole-2-carbaldehyde
This protocol is a representative procedure for the N-methylation of imidazole-2-carbaldehyde. Optimization of specific parameters may be required.
Materials:
-
Imidazole-2-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of imidazole-2-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of 1-Methyl-1H-imidazole-2-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the chromatographic purification of 1-Methyl-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered when purifying this compound on silica gel?
A1: The most frequent issue is the degradation of the aldehyde on the acidic surface of standard silica gel.[1][2] This can lead to streaking on TLC plates, low recovery from the column, and the formation of impurities. The imidazole ring itself can also interact strongly with acidic silica.
Q2: How can I prevent my compound from degrading on the silica gel column?
A2: To prevent degradation, you can deactivate the silica gel by preparing a slurry in your mobile phase containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.[3][4] Alternatively, using a less acidic stationary phase like neutral alumina can be a beneficial strategy.[1][4]
Q3: I'm seeing a new spot on my TLC plate after spotting the crude material that wasn't there in the initial reaction mixture. What could it be?
A3: This new spot is likely a degradation product formed upon interaction with the acidic silica gel of the TLC plate. Aldehydes are particularly susceptible to oxidation, potentially forming the corresponding carboxylic acid (1-Methyl-1H-imidazole-2-carboxylic acid), which would have a much lower Rf value.[1] To confirm this, you can run a 2D TLC.[2]
Q4: My product is co-eluting with an impurity. What are my options?
A4: If co-elution occurs, you should first try to optimize the solvent system by testing various solvent mixtures with different polarities and compositions using TLC.[4] If separation is still poor, changing the stationary phase (e.g., from silica to alumina) or considering an alternative purification technique like reverse-phase HPLC may be necessary.[4][5][6]
Q5: Can I use a non-chromatographic method to purify this aldehyde?
A5: Yes, for challenging separations, aldehydes can sometimes be purified by forming a reversible bisulfite adduct.[3] This involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite. The resulting adduct, being water-soluble, can be separated from organic impurities. The aldehyde is then regenerated by basifying the aqueous solution.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Product Recovery | Degradation on silica gel: The acidic nature of silica can catalyze decomposition or irreversible adsorption.[1][3] | - Deactivate the silica gel with triethylamine (0.5-1% in eluent).- Use neutral alumina as the stationary phase.[4] |
| Product Volatility: The compound has a relatively low boiling point (70-74 °C / 1 mmHg), and may be lost during solvent removal. | - Use a rotary evaporator at low temperature and moderate vacuum.- Avoid leaving the purified product on a high-vacuum line for extended periods. | |
| Losses during workup: The compound may have some water solubility, leading to loss in aqueous layers. | - Ensure complete phase separation during extractions.- Back-extract all aqueous layers with your organic solvent to recover any dissolved product.[3] | |
| Poor Separation / Tailing Bands | Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution between the product and impurities.[4] | - Systematically test different solvent systems using TLC to find one that gives a target Rf of ~0.3-0.4 and good separation from impurities.[2] (See Table 1 for suggestions). |
| Compound-Silica Interaction: The basic nitrogen of the imidazole ring or the polar aldehyde can interact strongly with acidic silanol groups, causing tailing. | - Add a small percentage of triethylamine to the mobile phase to compete for active sites.- Consider using reverse-phase chromatography.[5][6] | |
| Column Overload: Too much crude material was loaded onto the column. | - Use a larger column or load less material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Product Appears Impure After Column (e.g., by NMR) | Oxidation: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid.[1] | - Before chromatography, wash the crude organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities.[1]- Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature.[1] |
| Co-elution: An impurity has a very similar polarity to the product in the chosen solvent system.[4] | - Re-purify the material using a different solvent system or a different stationary phase (e.g., alumina or reverse-phase silica). |
Data Presentation
Table 1: Suggested Solvent Systems for Chromatography
| Stationary Phase | Solvent System (v/v) | Application Notes |
| Silica Gel (Normal Phase) | Hexane / Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. Good for general purpose purification. |
| Dichloromethane / Methanol (Gradient) | A more polar system. Start with 1-2% methanol and increase as needed. Useful if the compound is not very soluble in ethyl acetate. | |
| Ethyl Acetate / Triethylamine (99:1) | The triethylamine helps to reduce tailing and prevent degradation on the silica surface.[3] | |
| Alumina (Neutral) | Hexane / Ethyl Acetate (Gradient) | A good alternative to silica gel to avoid issues with acidity.[1] |
| C18 Silica (Reverse Phase) | Acetonitrile / Water (Gradient) | Often used in HPLC. A modifier like formic acid (0.1%) may be added for better peak shape.[5][6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.3-0.4.
-
Silica Gel Deactivation: Prepare a slurry of silica gel in the initial, least polar solvent mixture selected in step 1. Add triethylamine to the slurry to a final concentration of 0.5-1% by volume.
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[4]
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the surface.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography eluent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[7]
-
Carefully add the dissolved sample or the dry-loaded silica onto the top layer of sand in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the surface.
-
Apply gentle pressure (flash chromatography) and begin collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <30°C) to prevent loss of the volatile product.[1]
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Imidazole-2-carboxaldehyde, 1-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Vilsmeier-Haack formylation of 1-methylimidazole: This is a widely used method for formylating electron-rich heterocyclic compounds. It typically involves the use of a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphoryl chloride, POCl₃ or oxalyl chloride).[1][2]
-
Lithiation of 1-methylimidazole followed by formylation: This method involves the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base (e.g., n-butyllithium), followed by quenching the resulting lithiated intermediate with a formylating agent like DMF.[3]
Q2: What are the potential common byproducts in the synthesis of this compound?
A2: Based on the common synthetic routes, the following byproducts may be encountered:
-
Unreacted 1-methylimidazole: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Regioisomers: Depending on the reaction conditions, formylation can sometimes occur at other positions on the imidazole ring, leading to the formation of 1-methyl-1H-imidazole-4-carbaldehyde and 1-methyl-1H-imidazole-5-carbaldehyde.[4]
-
Over-methylated products (Imidazolium salts): If the methylation of imidazole to 1-methylimidazole is not carefully controlled, or if a methylating agent is present during the formylation workup, quaternary imidazolium salts can be formed.
-
Byproducts from the Vilsmeier reagent: In the Vilsmeier-Haack reaction, self-condensation or other side reactions of the Vilsmeier reagent can lead to colored impurities.[5]
-
Hydrolyzed intermediates: Incomplete workup after lithiation and formylation can sometimes leave behind intermediates that can affect the purity of the final product.
Q3: How can I purify the crude this compound?
A3: Purification is typically achieved through a combination of techniques:
-
Extraction: A standard aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step to remove inorganic salts and highly polar impurities.[4]
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from its regioisomers and other byproducts. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is typically used.[6]
-
Distillation: If the product is thermally stable, vacuum distillation can be used for purification, especially on a larger scale.[7]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive Vilsmeier reagent. 2. Incomplete lithiation. 3. Poor quality starting materials or reagents. 4. Incorrect reaction temperature. | 1. Prepare the Vilsmeier reagent fresh and ensure anhydrous conditions. 2. Use a freshly titrated organolithium reagent and ensure anhydrous and inert atmosphere. 3. Use freshly distilled solvents and high-purity starting materials. 4. Optimize the reaction temperature; Vilsmeier-Haack reactions may require heating, while lithiations are typically performed at low temperatures (-78 °C). |
| Presence of significant amounts of unreacted 1-methylimidazole | 1. Insufficient amount of formylating agent. 2. Reaction time is too short. | 1. Use a slight excess of the Vilsmeier reagent or DMF. 2. Increase the reaction time and monitor the reaction progress by TLC or GC-MS. |
| Formation of multiple spots on TLC, indicating a mixture of isomers | 1. Reaction conditions favoring formylation at multiple positions. | 1. For Vilsmeier-Haack, try lowering the reaction temperature. 2. For lithiation, ensure the use of a strong, non-nucleophilic base and low temperatures to favor kinetic deprotonation at the C2 position. |
| Product is a dark, tarry substance | 1. High reaction temperatures leading to decomposition. 2. Side reactions of the Vilsmeier reagent. | 1. Carefully control the reaction temperature, especially during the addition of reagents. 2. Add the substrate to the pre-formed Vilsmeier reagent at a controlled rate. |
| Difficulty in separating the product from byproducts | 1. Similar polarity of the product and byproducts (e.g., regioisomers). | 1. Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. 2. Consider derivatization of the aldehyde to facilitate separation, followed by deprotection. |
Quantitative Data Summary
The following table provides a representative, though hypothetical, summary of product and byproduct distribution in the synthesis of this compound. Actual yields will vary depending on the specific experimental conditions.
| Compound | Vilsmeier-Haack Reaction (Typical Yield %) | Lithiation & Formylation (Typical Yield %) |
| This compound | 60 - 80% | 70 - 90% |
| 1-methyl-1H-imidazole-4-carbaldehyde | 5 - 15% | < 5% |
| 1-methyl-1H-imidazole-5-carbaldehyde | 5 - 15% | < 5% |
| Unreacted 1-methylimidazole | < 10% | < 5% |
| Other Byproducts | Variable | Variable |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Methylimidazole
Objective: To synthesize this compound via Vilsmeier-Haack formylation.
Materials:
-
1-Methylimidazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve 1-methylimidazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
troubleshooting failed reactions involving 1-Methyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-2-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a versatile heterocyclic building block primarily used in the following reactions:
-
Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which are valuable precursors for ligands in coordination chemistry.[1][2][3][4]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.[5][6][7][8][9][10][11]
-
Wittig Reaction: Reaction with phosphonium ylides to synthesize alkenes.[12][13][14][15]
-
Grignard Reaction: Nucleophilic addition of organometallic reagents to the carbonyl group to produce secondary alcohols.[1][16][17][18]
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is recommended to store this compound in a tightly closed container in a dry and well-ventilated place. For long-term storage, refrigeration is advised. The compound can be sensitive to air and moisture, so handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for critical reactions.
Q3: Are there any known stability issues with this compound?
A3: Aldehydes, in general, can be prone to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. The imidazole ring itself is relatively stable, but the aldehyde functionality is reactive and can participate in various side reactions if not handled properly.
Troubleshooting Guides
Reductive Amination
Q4: My reductive amination with this compound is giving a low yield. What are the possible causes and solutions?
A4: Low yields in reductive amination can stem from several factors. Here is a troubleshooting guide:
-
Incomplete Imine Formation: The initial condensation to form the imine or iminium ion may be slow or incomplete.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[5][8][19] For reactions in solvents like methanol, allowing the aldehyde and amine to stir for a period (e.g., 1-2 hours) before adding the reducing agent can improve the yield.[19] The use of dehydrating agents like molecular sieves can also drive the equilibrium towards imine formation.
-
-
Reducing Agent Inactivity or Incompatibility: The choice and condition of the reducing agent are crucial.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent for reductive aminations and often gives high yields.[5][7][8] It is moisture-sensitive, so ensure it is fresh and handled under dry conditions.[6] Sodium borohydride (NaBH₄) can also be used, but it is best to add it after the imine has formed, as it can also reduce the starting aldehyde.[6][7]
-
-
Side Reactions: The aldehyde may be reduced to the corresponding alcohol by the reducing agent before it can form the imine.
Quantitative Data for Reductive Amination
| Amine | Reducing Agent | Solvent | Additive | Yield (%) | Reference |
| Primary Aliphatic Amine | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | 85-95 | [7][8] |
| Secondary Aliphatic Amine | NaBH(OAc)₃ | DCE | None | 80-90 | [7][8] |
| Aniline Derivative | NaBH₄ | Methanol | None | 75-85 | [9] |
| Weakly Basic Amine | NaBH(OAc)₃ | THF | Acetic Acid (cat.) | 70-80 | [8] |
DCE: 1,2-Dichloroethane, THF: Tetrahydrofuran
Experimental Workflow for Reductive Amination
Caption: General workflow for a one-pot reductive amination reaction.
Wittig Reaction
Q5: My Wittig reaction is not proceeding, or the yield is very low. What should I check?
A5: Failure of a Wittig reaction can often be traced back to the ylide formation or the reactivity of the components.
-
Inefficient Ylide Generation: The base used may not be strong enough to deprotonate the phosphonium salt.
-
Solution: For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[15] For stabilized ylides, weaker bases like potassium tert-butoxide (t-BuOK) or even sodium carbonate may suffice.[12] Ensure the solvent is anhydrous, as moisture will quench the strong base and the ylide.
-
-
Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and should be generated in situ and used immediately.
-
Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the freshly prepared ylide.[20]
-
-
Steric Hindrance: While this compound is not exceptionally bulky, a sterically hindered phosphonium ylide could slow down the reaction.[14]
-
Solution: Consider longer reaction times or slightly elevated temperatures. Alternatively, the Horner-Wadsworth-Emmons reaction might be a better choice for highly substituted alkenes.[14]
-
Troubleshooting Logic for Wittig Reaction
Caption: Decision tree for troubleshooting a failed Wittig reaction.
Schiff Base Formation
Q6: I'm having trouble isolating my Schiff base product. What are some common issues?
A6: Schiff base formation is an equilibrium reaction, and the products can sometimes be difficult to isolate.
-
Reversible Reaction: The formation of the imine is reversible and can be hydrolyzed back to the starting materials in the presence of water.
-
Solution: Use a dehydrating agent (e.g., molecular sieves, MgSO₄) or remove water azeotropically (e.g., with a Dean-Stark apparatus) to drive the reaction to completion.
-
-
Product Instability: Some imines can be unstable and may require immediate use in the next step.
-
Solution: If the Schiff base is an intermediate, consider a one-pot reaction where it is formed and then immediately reacted further (e.g., in a reductive amination).
-
Grignard Reaction
Q7: My Grignard reaction is giving me a complex mixture of products. How can I improve the selectivity?
A7: Grignard reagents are highly reactive and can participate in side reactions.
-
Acidic Protons: Grignard reagents are strong bases and will be quenched by any acidic protons in the reaction mixture, including water or the N-H proton of an unprotected imidazole.
-
Solution: Ensure all glassware is flame-dried and reagents are anhydrous. If the starting material has acidic protons that are not intended to react, they must be protected before the Grignard reaction.
-
-
Enolization of the Aldehyde: Although less common with aldehydes than ketones, enolization can be a competing pathway.
-
Solution: Perform the reaction at a low temperature to favor nucleophilic addition over deprotonation.
-
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wittig Reaction with a Stabilized Ylide
-
To a suspension of the corresponding phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (t-BuOK) (1.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 1 hour to generate the ylide (a color change is often observed).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.[21]
References
- 1. Buy this compound | 13750-81-7 [smolecule.com]
- 2. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijacskros.com [ijacskros.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jocpr.com [jocpr.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Grignard Reactions in Imidazolium Ionic Liquids [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. sciepub.com [sciepub.com]
Technical Support Center: Stability of 1-Methyl-1H-imidazole-2-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-2-carbaldehyde and its derivatives. The information is designed to help you anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a gradual decrease in the purity of my this compound sample over time, even when stored in the dark. What could be the cause?
A1: This issue is likely due to slow oxidation or reaction with atmospheric moisture. Some imidazole derivatives are known to be air-sensitive.[1] Ensure your container is tightly sealed with an inert gas headspace (e.g., argon or nitrogen). For long-term storage, keeping the compound in a desiccator at refrigerated temperatures is recommended to minimize exposure to both air and moisture.[1]
Q2: My reaction in an ethanol-based solvent at elevated temperatures is showing poor yield and an unexpected side product. What is happening?
A2: You are likely observing thermal decarbonylation. Imidazole-2-carbaldehydes can undergo a decarbonylation reaction in hot ethanol, which results in the formation of the corresponding imidazole and ethyl formate.[2] This is a known degradation pathway for this class of compounds.
-
Troubleshooting Steps:
-
Avoid high temperatures when using alcohol-based solvents.
-
Consider using a different solvent with a lower boiling point or one that is less reactive, such as acetonitrile or THF.
-
If elevated temperatures are necessary, minimize the reaction time and run control experiments to quantify the extent of decarbonylation.
-
Q3: The UV-Vis spectrum of my compound in an aqueous solution changes depending on the pH of the buffer. Is the compound degrading?
A3: Not necessarily. Imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium with its hydrated form, a geminal diol.[3] This is not a degradation but a reversible chemical transformation. The aldehyde form and the diol form have different UV absorbance maxima. The diol form is the dominant species in solutions at a pH below 5.[3] This equilibrium shift can be mistaken for degradation.
-
Troubleshooting Steps:
-
When using UV-Vis for quantification, ensure that all samples and standards are prepared in a buffer of the same pH to ensure a consistent ratio of the aldehyde and diol forms.
-
For structural confirmation, rely on techniques like NMR or mass spectrometry, which can distinguish between the aldehyde and its hydrate.
-
Q4: I have identified several unknown impurities in my sample after exposing it to light during an experiment. What are these impurities likely to be?
A4: The imidazole moiety is known to be sensitive to photodegradation.[4] Exposure to light, especially UV light, can lead to the formation of various oxidative degradation products. The specific impurities will depend on the full structure of your derivative and the experimental conditions (e.g., solvent, presence of oxygen).
-
Troubleshooting Steps:
-
Protect your experiments from light by using amber glassware or covering your reaction setup with aluminum foil.
-
If the impurities have already formed, they will need to be identified using techniques like LC-MS and NMR.[4] Purification can then be attempted using chromatography.
-
Q5: After a base-catalyzed reaction, I am seeing more impurities than expected. Why is this?
A5: The imidazole ring can be susceptible to base-mediated autoxidation.[4] While the aldehyde group itself can undergo base-catalyzed reactions (e.g., aldol condensation), the heterocyclic core may also be degrading under these conditions.
-
Troubleshooting Steps:
-
Use the mildest basic conditions possible for your transformation.
-
Consider using a non-nucleophilic base if you are only aiming for deprotonation.
-
Ensure the reaction is carried out under an inert atmosphere to minimize autoxidation.[4]
-
Quantitative Data Summary
The stability and physicochemical properties of imidazole-2-carbaldehyde derivatives can be influenced by factors such as pH. Below is a summary of relevant quantitative data.
| Parameter | Value | Compound | Conditions | Reference |
| pKa (aldehyde form) | 2.5 ± 0.4 | Imidazole-2-carboxaldehyde | Aqueous solution | [3] |
| pKa (diol form) | 5.94 ± 0.05 | Imidazole-2-carboxaldehyde | Aqueous solution | [3] |
| Molar Absorptivity (Aldehyde) | 13700 ± 200 cm⁻¹M⁻¹ at 287 nm | Imidazole-2-carboxaldehyde | Aqueous solution (pH where aldehyde dominates) | [3] |
| Molar Absorptivity (Diol) | 7800 ± 100 cm⁻¹M⁻¹ at 212 nm | Imidazole-2-carboxaldehyde | Aqueous solution (pH < 5) | [3] |
Experimental Protocols
Protocol 1: General HPLC Method for Stability Assessment
This protocol outlines a general approach for monitoring the stability of this compound derivatives. Method optimization will be required for specific derivatives.
-
Chromatographic System: A standard HPLC system with a UV detector is used.[5][6]
-
Column: A C18 reverse-phase column is a common starting point. For certain imidazole compounds, an amide-bonded silica gel column may provide better retention and separation.[7]
-
Mobile Phase: A gradient elution is often employed, starting with a high percentage of aqueous buffer (e.g., 0.1% formic acid in water) and increasing the proportion of organic solvent (e.g., acetonitrile or methanol).[5]
-
Detection: UV detection at the λmax of the parent compound (e.g., around 287 nm for the aldehyde form) is typically used.[3] A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different UV spectra.[8]
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Analysis: The peak area of the parent compound is monitored over time under various stress conditions (e.g., heat, light, different pH). The appearance of new peaks indicates degradation. The percentage of the parent compound remaining is calculated to determine the stability.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[4]
-
Acidic Hydrolysis: Incubate the sample in a solution of 0.1 M HCl at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Incubate the sample in a solution of 0.1 M NaOH at a controlled temperature (e.g., 60 °C) for a defined period.[4]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[4]
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80 °C).[2]
-
Photodegradation: Expose a solution of the compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).[4]
-
Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.[4]
Visualizations
Caption: A general workflow for assessing the stability of imidazole derivatives.
Caption: Key degradation and transformation pathways for imidazole-2-carbaldehydes.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists utilizing high-performance liquid chromatography and dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Reactions of 1-Methyl-1H-imidazole-2-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common side reactions and troubleshooting strategies for the synthesis of imines from 1-Methyl-1H-imidazole-2-carbaldehyde and various amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected reaction between this compound and a primary amine?
The primary reaction is a condensation reaction to form the corresponding imine (a Schiff base). This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. The general reaction is reversible.
Q2: What are the most common side reactions observed during imine formation with this compound?
The most frequently encountered side reactions include:
-
Incomplete Reaction: The equilibrium may not fully favor the imine product, resulting in a mixture of starting materials and the desired imine.
-
Decarbonylation: Especially when heated in alcoholic solvents like ethanol, imidazole-2-carbaldehydes can undergo decarbonylation to yield 1-methylimidazole.[1]
-
Aminal Formation: In the presence of excess amine, the initially formed imine can be attacked by a second amine molecule to form an unstable aminal intermediate.
-
Over-alkylation: If the amine has other reactive sites, or under certain conditions, unintended alkylation of the amine can occur.[2]
-
Side reactions involving the imidazole ring: Although less common under standard imine formation conditions, the imidazole ring itself can potentially participate in side reactions, especially if harsh reagents or high temperatures are employed.[2]
Q3: How can I drive the reaction towards imine formation and minimize the presence of starting materials?
To favor the formation of the imine product, it is crucial to remove the water that is formed as a byproduct. This can be achieved by:
-
Using a Dean-Stark apparatus to azeotropically remove water.
-
Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.[2]
-
Running the reaction under conditions where water is continuously removed.
Q4: My reaction is turning dark, and I am getting a complex mixture of products. What could be the cause?
Darkening of the reaction mixture and the formation of multiple byproducts can be indicative of decomposition or polymerization. Potential causes include:
-
High Reaction Temperatures: Excessive heat can promote side reactions and decomposition of both the starting materials and the product.
-
Presence of Impurities: Impurities in the starting materials or solvent can catalyze unwanted side reactions.
-
Incorrect pH: The pH of the reaction is critical. While acid catalysis is often employed, a pH that is too low can lead to the protonation and deactivation of the amine nucleophile. Conversely, a pH that is too high may not be sufficient to catalyze the dehydration step. The optimal pH for imine formation is typically mildly acidic, around 4-5.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Imine
| Possible Cause | Suggested Solution |
| Incomplete Reaction/Unfavorable Equilibrium | - Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to remove water and shift the equilibrium towards the product.[2]- Use a Dean-Stark trap if the solvent forms an azeotrope with water.- Increase the reaction time.[2] |
| Incorrect Stoichiometry | - Use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction to completion. However, be cautious of aminal formation with a large excess. |
| Sub-optimal pH | - Adjust the pH to be mildly acidic (pH 4-5) by adding a catalytic amount of a weak acid like acetic acid. |
| Steric Hindrance | - If either the aldehyde or the amine is sterically hindered, longer reaction times or slightly elevated temperatures may be required. Monitor the reaction closely for the formation of byproducts. |
Issue 2: Presence of 1-Methylimidazole as a Major Byproduct
| Possible Cause | Suggested Solution |
| Decarbonylation in Alcoholic Solvents | - Avoid using hot ethanol as the reaction solvent.[1]- Consider using a non-alcoholic solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF).- If an alcohol is necessary, conduct the reaction at a lower temperature for a longer duration. |
Issue 3: Formation of Multiple Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Over-reaction with the Amine (e.g., Aminal formation) | - Use a stoichiometry closer to 1:1 for the aldehyde and amine.- Add the amine dropwise to the aldehyde solution to avoid high local concentrations of the amine. |
| Decomposition at Elevated Temperatures | - Run the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature is often sufficient for imine formation.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to maximize product formation and minimize byproduct formation. |
| Reactivity of the Imidazole Ring | - While less common, if side reactions on the imidazole ring are suspected, consider using milder reaction conditions. Protecting the imidazole nitrogen is a possibility but adds complexity to the synthesis.[2] |
Experimental Protocols
General Protocol for the Synthesis of N-((1-methyl-1H-imidazol-2-yl)methylidene)amines
This is a general procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., toluene, DCM, or THF)
-
Dehydrating agent (e.g., anhydrous MgSO₄ or 4Å molecular sieves)
-
(Optional) Acid catalyst (e.g., a few drops of glacial acetic acid)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the primary amine.
-
Add the dehydrating agent to the mixture.
-
(Optional) Add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), filter off the dehydrating agent.
-
Remove the solvent under reduced pressure to obtain the crude imine product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following table summarizes potential side products and their formation conditions. Quantitative data is often not available in the literature and will be highly dependent on the specific amine and reaction conditions used.
| Side Product | Formation Conditions | Mitigation Strategy | Typical Yield Range (if known) |
| 1-Methylimidazole | Heating this compound in ethanol.[1] | Use a non-alcoholic solvent; lower reaction temperature. | Can be significant at elevated temperatures in alcohols. |
| Aminal | High concentration or large excess of the primary amine. | Use a 1:1 to 1:1.2 molar ratio of aldehyde to amine; add amine slowly. | Generally low and transient, but can be a significant impurity if a large excess of amine is used. |
| Unreacted Starting Materials | Incomplete reaction due to unfavorable equilibrium. | Add a dehydrating agent; use a slight excess of amine; add an acid catalyst. | Varies greatly depending on conditions. |
Visualizations
Logical Relationship of Side Reactions
Caption: Potential reaction pathways in the synthesis of imines from this compound.
Experimental Workflow for Imine Synthesis
Caption: A typical experimental workflow for the synthesis of imines from this compound.
References
managing reaction temperature for 1-Methyl-1H-imidazole-2-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for the synthesis of this compound are the formylation of 1-methylimidazole. This is typically achieved through two primary routes:
-
Formylation via Lithiation: This involves the deprotonation of 1-methylimidazole at the C2 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent such as N,N-dimethylformamide (DMF).
-
Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride, to formylate the electron-rich 1-methylimidazole ring.[1][2]
Q2: Why is temperature control so critical in these syntheses?
A2: Temperature is a critical parameter that influences the reaction's yield, selectivity, and the formation of byproducts. For instance, in the lithiation route, low temperatures are essential to ensure the stability of the organolithium intermediate and to prevent side reactions. In the Vilsmeier-Haack reaction, the temperature affects the formation and stability of the Vilsmeier reagent itself, as well as the rate of the subsequent formylation.[3]
Q3: What are the typical temperature ranges for the synthesis of this compound?
A3: The optimal temperature range is highly dependent on the chosen synthetic route:
-
Lithiation Route: The initial lithiation step is typically carried out at very low temperatures, often between -78°C and -70°C, to prevent decomposition of the lithiated imidazole. The subsequent formylation with DMF is also performed at these low temperatures, with a gradual warming to room temperature during quenching.
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is generally conducted at low temperatures, between 0°C and 10°C. The formylation of 1-methylimidazole is then carried out at temperatures ranging from ambient to elevated temperatures (up to 80-100°C), depending on the reactivity of the specific Vilsmeier reagent used.[1][3]
Q4: What are the potential side products if the temperature is not controlled properly?
A4: Poor temperature control can lead to the formation of several side products. In the lithiation route, higher temperatures can cause the organolithium intermediate to decompose or react with the solvent. In the Vilsmeier-Haack reaction, elevated temperatures during reagent formation can lead to its decomposition.[3] In a similar synthesis of a substituted 1-methyl-1H-imidazole-5-carboxaldehyde, temperatures above the optimal 150°C led to a gradual increase in by-products.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature too low (Lithiation) | Gradually increase the reaction temperature after the addition of DMF, allowing it to warm to room temperature before quenching. | While the initial lithiation requires very low temperatures, the subsequent reaction with DMF and the workup may require slightly higher temperatures to proceed to completion. |
| Reaction temperature too high (Lithiation) | Ensure the reaction mixture is maintained at or below -70°C during the addition of n-BuLi and DMF. Use a cryostat or a dry ice/acetone bath for consistent temperature control. | The 2-lithio-1-methylimidazole intermediate is thermally unstable and can decompose at higher temperatures, leading to a lower yield. |
| Decomposition of Vilsmeier reagent | Prepare the Vilsmeier reagent at a low temperature (0-10°C) and use it immediately. Avoid prolonged storage, even at low temperatures. | The Vilsmeier reagent can be thermally unstable and may decompose if prepared at too high a temperature or stored for too long, reducing the concentration of the active formylating agent.[3] |
| Reaction temperature too low (Vilsmeier-Haack) | After the addition of 1-methylimidazole to the Vilsmeier reagent, the reaction mixture may need to be gently heated to ensure the formylation reaction goes to completion. Monitor the reaction by TLC or GC to determine the optimal temperature and time. | For some less reactive substrates, the Vilsmeier-Haack reaction requires thermal energy to proceed at a reasonable rate. |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Step | Rationale |
| Side reactions due to high temperature (Lithiation) | Maintain a consistently low temperature (-78°C to -70°C) throughout the lithiation and formylation steps. | Higher temperatures can promote side reactions, such as the reaction of the organolithium intermediate with the solvent or other electrophiles present in the reaction mixture. |
| Over-formylation or other side reactions (Vilsmeier-Haack) | Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress. A temperature that is too high can lead to the formation of undesired byproducts. | The reactivity of the Vilsmeier reagent and the substrate are temperature-dependent. Finding the optimal temperature will maximize the formation of the desired product while minimizing side reactions. For a related synthesis, temperatures above the optimum led to increased by-products.[4] |
Data Presentation
Table 1: Effect of Temperature on Yield for the Synthesis of 1-Methyl-1H-imidazole-5-carbaldehyde (Analogous System)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| < 150 | 3 | Suboptimal | Incomplete conversion of starting material.[4] |
| 150 | 2 | Optimal | High yield of the desired product.[4] |
| > 150 | > 2 | Decreasing | Increased formation of byproducts over time.[4] |
Note: This data is for the synthesis of the 5-carbaldehyde isomer and serves as an illustrative example of the importance of temperature optimization.
Experimental Protocols
Protocol 1: Formylation of 1-Methylimidazole via Lithiation
Materials:
-
1-Methylimidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1-methylimidazole (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
Add anhydrous DMF (1.2 eq) dropwise, again maintaining the temperature below -70°C.
-
After the addition is complete, stir the reaction mixture at -78°C for an additional 2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Vilsmeier-Haack Formylation of 1-Methylimidazole
Materials:
-
1-Methylimidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere, cool a solution of anhydrous DMF (3.0 eq) in anhydrous DCM to 0°C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise, maintaining the temperature between 0 and 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-methylimidazole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or gently heat to 40-50°C if the reaction is sluggish (monitor by TLC).
-
Cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Catalyst Selection for Reactions with 1-Methyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for catalyst selection in reactions involving 1-Methyl-1H-imidazole-2-carbaldehyde. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile building block used in several catalytic reactions, including:
-
Hydrogenation: The aldehyde group can be reduced to a methyl group or a hydroxyl group.
-
Schiff Base Formation: The reactive carbonyl group readily condenses with primary amines to form Schiff bases. These Schiff bases can then be used as ligands in further catalytic reactions.[1]
-
C-C Coupling Reactions: Schiff bases derived from this aldehyde can be used to form metal complexes that catalyze C-C bond formation, such as in Suzuki and Heck reactions.[2][3][4]
-
Aldol Condensation: The aldehyde can participate in aldol condensation reactions, often catalyzed by Schiff bases or other organocatalysts.[1]
Q2: My hydrogenation of this compound to 1,2-dimethylimidazole is showing low conversion. What could be the issue?
A2: Low conversion in this hydrogenation reaction can be due to several factors:
-
Catalyst Choice: The choice of catalyst is critical. Palladium-based catalysts, particularly on mixed oxide supports, have shown high activity.
-
Catalyst Deactivation: The imidazole nitrogen can coordinate to the metal center of the catalyst, leading to poisoning. Impurities in the starting material or solvent, such as sulfur compounds, can also deactivate the catalyst.[5]
-
Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction rate and conversion. Ensure these are optimized for your specific catalyst.
Q3: I am having trouble forming a Schiff base with this compound. What are some common troubleshooting steps?
A3: Difficulties in Schiff base formation can often be resolved by:
-
Catalyst: While many Schiff base formations do not require a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) can accelerate the reaction.[6]
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction from reaching completion. Using a Dean-Stark apparatus or a drying agent can be effective.
-
Solvent Choice: Ensure your solvent is appropriate for dissolving both the aldehyde and the amine and is anhydrous.
-
Purity of Reactants: Impurities in either the aldehyde or the amine can interfere with the reaction.
Troubleshooting Guides
Issue 1: Low Yield in Hydrogenation to 1,2-dimethylimidazole
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Selection | - Screen different catalysts. A 2% Pd on Al-Ti mixed oxide (Pd/ATMO) has been shown to be highly effective.[7] - Consider the order of activity: 2% Pd/ATMO > 5% Ni/ATMO > 2% Pd/Al2O3 > 5% Cu/ATMO > 5% Fe/ATMO > 2% Pd/TiO2.[7] |
| Catalyst Poisoning | - Ensure high purity of the starting material and solvent. Trace impurities like sulfur can poison noble metal catalysts.[5] - The imidazole nitrogen itself can act as a ligand, potentially inhibiting the catalyst. A slight excess of the catalyst might be necessary. - If reusing the catalyst, consider a regeneration step, such as washing with a suitable solvent or a mild oxidative treatment followed by reduction.[8] |
| Suboptimal Reaction Conditions | - Optimize temperature and pressure. For 2% Pd/ATMO, conditions of 140 °C and 10 atm H2 pressure have been reported to give >99% conversion.[7] - Ensure efficient stirring to overcome mass transfer limitations. |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS. The reaction is consecutive, proceeding through a 1-methyl-1H-imidazol-2-yl)methanol intermediate.[7] Longer reaction times may be needed for complete conversion to the final product. |
Issue 2: Low Yield or No Reaction in a Palladium-Catalyzed C-C Coupling Reaction (e.g., Suzuki or Heck) Using a Schiff Base Ligand
| Potential Cause | Troubleshooting Steps |
| Ligand Design | - The electronic and steric properties of the Schiff base ligand are crucial. Ensure the ligand can effectively stabilize the palladium catalyst.[3] - Consider using bidentate or polydentate Schiff bases to form more stable palladium complexes. |
| Catalyst Deactivation | - The active Pd(0) species can be sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere with anhydrous solvents. - The imidazole nitrogen of the ligand or substrate can sometimes inhibit the catalyst. Using bulky ligands can sometimes mitigate this. |
| Incorrect Base or Solvent | - The choice of base and solvent system is critical for the efficiency of the catalytic cycle. Screen different bases (e.g., K2CO3, Cs2CO3, Na2CO3) and solvents (e.g., DMF, toluene, water/ethanol mixtures).[2][3] |
| Poor Solubility | - Ensure that the palladium complex and all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature. |
Data Presentation
Table 1: Catalyst Screening for the Hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole
| Catalyst | Conversion (%) | Selectivity to 2-methylimidazole (%) | Temperature (°C) | Pressure (atm H2) | Time (h) |
| 2% Pd/ATMOCP | >99 | 95 | 140 | 10 | 2 |
| 5% Ni/ATMOCP | - | - | 140 | 10 | - |
| 2% Pd/Al2O3 | - | - | 140 | 10 | - |
| 5% Cu/ATMOCP | - | - | 140 | 10 | - |
| 5% Fe/ATMOCP | - | - | 140 | 10 | - |
| 2% Pd/TiO2 | - | - | 140 | 10 | - |
Note: A detailed breakdown of conversion and selectivity for all catalysts was not available in the cited source, but the order of activity is provided in the troubleshooting guide.[7]
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and a Primary Amine
This protocol is a general procedure and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Methanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or gently reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for a Palladium-Catalyzed Suzuki Coupling Reaction
This protocol is a general guideline for using a palladium complex of a Schiff base ligand derived from this compound.
Materials:
-
Aryl halide (e.g., bromobenzene) (1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium-Schiff base complex (e.g., 0.01-1 mol%)
-
Base (e.g., K2CO3) (2 mmol)
-
Solvent (e.g., DMF, or a mixture like H2O/EtOH)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium-Schiff base complex, the aryl halide, the arylboronic acid, and the base.
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Visualizations
Caption: Experimental workflow for Schiff base synthesis.
References
- 1. Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of palladium nanoparticles stabilized on Schiff base-modified ZnO particles as a nanoscale catalyst for the phosphine-free Heck coupling reaction and 4-nitrophenol reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UiO-66-NH2 metal–organic framework supported palladium/Schiff-base complex as a highly efficient and robust catalyst for the Suzuki reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for Reactions Containing 1-Methyl-1H-imidazole-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-imidazole-2-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup of reactions involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the starting material is consumed before initiating workup. |
| Product is water-soluble and is lost during aqueous extraction. | Due to the polar nature of the imidazole ring, the product may have some water solubility. Minimize the volume of aqueous washes. If the product is sufficiently non-polar, back-extract the aqueous layers with a small amount of organic solvent. Consider using brine to "salt out" the organic product from the aqueous phase. | |
| Degradation of the aldehyde starting material or product. | This compound can be sensitive to strong acids and bases. Avoid prolonged exposure to harsh pH conditions during workup. Use mild acids (e.g., saturated NH₄Cl solution) or bases (e.g., saturated NaHCO₃ solution) for washes where possible. | |
| Formation of a stable hydrate. | Imidazole-2-carboxaldehydes can form stable gem-diols (hydrates) in aqueous acidic conditions, which may complicate extraction and analysis. If this is suspected, neutralization and removal of water may be necessary to revert to the aldehyde form. | |
| Difficulty in Removing Unreacted Aldehyde | Similar polarity of the aldehyde and the product. | If the product is an alcohol (from reduction) or an amine (from reductive amination), unreacted aldehyde can sometimes be removed by performing a bisulfite wash. However, the reactivity of the imidazole aldehyde with bisulfite should be confirmed. Alternatively, a carefully performed column chromatography with an appropriate solvent system is recommended. |
| Emulsion Formation During Extraction | Presence of polar impurities or byproducts. | Add a small amount of brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite® may be effective. |
| Product Contaminated with Triphenylphosphine Oxide (in Wittig Reactions) | High polarity of triphenylphosphine oxide. | Triphenylphosphine oxide is a common byproduct of Wittig reactions and can be challenging to remove due to its polarity. Purification by column chromatography is the most effective method. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol is often used. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like diethyl ether or hexanes can be attempted before chromatography. |
| Product Contaminated with Reducing Agent Byproducts (in Reductive Aminations) | Boron salts from sodium borohydride or sodium cyanoborohydride. | Quench the reaction carefully with water or a mild acid. Perform aqueous washes to remove the water-soluble boron byproducts. |
Frequently Asked Questions (FAQs)
Q1: My product, derived from this compound, appears to be soluble in both the organic and aqueous layers during extraction. How can I improve the separation?
A1: The imidazole moiety imparts a degree of water solubility. To improve extraction efficiency into the organic layer, you can use a more non-polar organic solvent if your product's solubility allows. Additionally, saturating the aqueous layer with sodium chloride (brine) will decrease the polarity of the aqueous phase and can "salt out" your organic product, driving it into the organic layer. Minimizing the volume of the aqueous washes will also reduce product loss.
Q2: I am having trouble removing unreacted this compound from my non-polar product by column chromatography. What can I do?
A2: Due to its polarity, this compound should be readily separable from non-polar products by silica gel chromatography. If you are still facing issues, consider using a more polar eluent system to ensure the aldehyde moves off the column. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) should provide good separation.
Q3: Is this compound stable to acidic and basic washes during workup?
A3: While generally stable to mild acidic and basic conditions, prolonged exposure to strong acids or bases should be avoided. Importantly, in aqueous acidic conditions (pH < 5), imidazole-2-carboxaldehydes can exist predominantly as the geminal diol (hydrate). This may affect its partitioning during extraction and its appearance on a TLC plate. It is advisable to use saturated aqueous solutions of sodium bicarbonate (mildly basic) or ammonium chloride (mildly acidic) for washes.
Q4: What is the best way to remove the triphenylphosphine oxide byproduct from a Wittig reaction with this compound?
A4: The most reliable method for removing triphenylphosphine oxide is column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. The polarity of your product will determine the optimal solvent system.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for common reactions involving this compound. Please note that yields are highly dependent on the specific substrate and reaction conditions.
| Reaction Type | Reagents | Solvent | Typical Reaction Time | Typical Yield | Purification Method |
| Wittig Reaction | Phosphonium ylide, base (e.g., n-BuLi, NaH) | THF, Diethyl ether | 1-12 h | 60-90% | Column Chromatography |
| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Dichloromethane, Methanol | 2-24 h | 70-95% | Column Chromatography |
| Schiff Base Formation | Primary amine | Ethanol, Methanol | 1-4 h | >90% | Recrystallization or direct use |
Experimental Protocols
Protocol 1: Workup for a Wittig Reaction
Reaction: Synthesis of 1-Methyl-2-(alkenyl)-1H-imidazole
-
Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted base or ylide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water (1 x volume of the organic layer) and then with brine (1 x volume of the organic layer) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point. The triphenylphosphine oxide byproduct is typically more polar and will elute later.
Protocol 2: Workup for a Reductive Amination
Reaction: Synthesis of N-alkyl/aryl-1-(1-methyl-1H-imidazol-2-yl)methanamine
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amine by flash column chromatography on silica gel. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic amine product) is often effective.
Visualizations
Caption: General experimental workflow for reaction workup and purification.
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 1-Methyl-1H-imidazole-2-carbaldehyde, a key building block in pharmaceutical and materials science. The selection of an appropriate synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This document outlines three primary methods: Vilsmeier-Haack formylation, oxidation of 1-methyl-2-(hydroxymethyl)imidazole, and formylation via lithiation. Each route is presented with experimental data, detailed protocols, and a visual representation of the synthetic workflows.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the three synthesis routes, allowing for a direct comparison of their efficacy.
| Parameter | Route 1: Vilsmeier-Haack Formylation | Route 2: Oxidation | Route 3: Formylation via Lithiation |
| Starting Material | 1-Methylimidazole | 1-Methyl-2-(hydroxymethyl)imidazole | 1-Methylimidazole |
| Key Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Manganese dioxide (MnO₂) | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to 80 °C | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 4 - 6 hours | 24 hours | 3 hours |
| Reported Yield | ~65% | High (quantitative data not specified) | ~70% |
| Purity | High after chromatography | Good | High after chromatography |
Experimental Protocols
Route 1: Vilsmeier-Haack Formylation
This method introduces a formyl group onto the imidazole ring using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride and N,N-dimethylformamide.
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, N,N-dimethylformamide (10 equivalents) is cooled to 0 °C.
-
Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred DMF, maintaining the temperature at 0 °C. The mixture is stirred for 30 minutes at this temperature to form the Vilsmeier reagent.
-
A solution of 1-methylimidazole (1.0 equivalent) in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 4-6 hours.
-
After cooling to 0 °C, the reaction is neutralized by the slow addition of an aqueous solution of sodium acetate.
-
The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.[1]
Route 2: Oxidation of 1-Methyl-2-(hydroxymethyl)imidazole
This route involves the oxidation of the corresponding alcohol precursor to the aldehyde. Manganese dioxide is a common and effective oxidizing agent for this transformation.
Procedure for the preparation of 1-Methyl-2-(hydroxymethyl)imidazole:
-
1-Methylimidazole is treated with an equimolar amount of an organolithium reagent such as n-butyllithium in an inert solvent like THF at low temperatures (-78 °C).
-
The resulting lithiated species is then quenched with a source of formaldehyde, such as paraformaldehyde.
-
An aqueous workup followed by extraction and purification yields 1-methyl-2-(hydroxymethyl)imidazole.
Procedure for the Oxidation:
-
To a solution of 1-methyl-2-(hydroxymethyl)imidazole in a suitable solvent (e.g., dichloromethane or chloroform), activated manganese dioxide (excess, typically 5-10 equivalents) is added.
-
The heterogeneous mixture is stirred vigorously at room temperature for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the manganese dioxide is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by chromatography or distillation.
Route 3: Formylation via Lithiation
This method involves the deprotonation of 1-methylimidazole at the C2 position using a strong base, followed by quenching with a formylating agent.
Procedure:
-
A solution of 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at this temperature for 1 hour to ensure complete lithiation.
-
Anhydrous N,N-dimethylformamide (1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.[1]
Mandatory Visualization
Caption: Comparative workflow of three synthetic routes to this compound.
References
A Comparative Guide to 1-Methyl-1H-imidazole-2-carbaldehyde and Other Imidazole Aldehydes in Synthesis
This guide provides a detailed comparison of 1-Methyl-1H-imidazole-2-carbaldehyde with other key imidazole aldehydes, focusing on their synthesis, reactivity, and applications in research and development. The information is tailored for researchers, scientists, and professionals in drug development, with an emphasis on experimental data and methodologies.
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Imidazole aldehydes, as versatile synthetic intermediates, are crucial for constructing these complex molecules. The strategic choice between different imidazole aldehydes, such as N-substituted versus N-unsubstituted, or 2-formyl versus 5-formyl isomers, can significantly influence synthetic outcomes and the properties of the final products. This guide focuses on the objective comparison of this compound against its N-unsubstituted counterpart and the isomeric 1-methyl-1H-imidazole-5-carbaldehyde to assist in making informed decisions for synthetic design.
Comparative Synthesis of Imidazole Aldehydes
The synthesis of imidazole aldehydes can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. Common strategies include the formylation of lithiated imidazoles, oxidation of the corresponding 2-methyl or 2-hydroxymethylimidazoles, and multi-component reactions like the Radziszewski synthesis.[3][4][5]
The N-methyl group in This compound is typically introduced either by starting with 1-methylimidazole or by methylating an N-unsubstituted precursor.[6] This contrasts with the synthesis of Imidazole-2-carbaldehyde , which requires conditions that preserve the N-H group or employ a protecting group strategy.
| Method | Target Aldehyde | Key Reactants | Reagents/Conditions | Reported Yield | Reference |
| Lithiation & Formylation | Imidazole-2-carbaldehyde | 2-Bromo-1H-imidazole | 1. i-PrMgCl, n-BuLi, THF2. DMF | 91% | [4] |
| Formylation | This compound | 1-Methylimidazole | Formylating agents (e.g., formic acid) | - | [6] |
| N-Alkylation | 1-Methyl-1H-imidazole-5-carbaldehyde | 5-Formyl-imidazole | Trifluoromethanesulfonic acid methyl ester | High | [7] |
| Debus Synthesis | 2,4,5-Trisubstituted Imidazoles | Dicarbonyl, Aldehyde, Ammonia | Acetic Acid, Reflux | ~85-95% | [5] |
| Oxidation | Imidazole-2-carbaldehyde | Imidazole-2-methanol | Manganese dioxide | - | [3] |
Reactivity and Synthetic Utility
The primary reaction center of imidazole aldehydes is the formyl group, which undergoes typical aldehyde chemistry. However, the nature and position of substituents on the imidazole ring significantly modulate this reactivity.
-
This compound : The N-methyl group serves as a permanent protecting group, preventing N-H acidity-related side reactions. This makes it a straightforward building block for reactions involving the aldehyde, such as reductive amination, Wittig reactions, and condensations. It is frequently used in coordination chemistry to synthesize tripodal ligands and in the formation of Schiff bases for further elaboration.[6][8]
-
Imidazole-2-carbaldehyde : The presence of an acidic N-H proton offers an additional site for functionalization, but can also complicate reactions at the aldehyde. Strong bases can deprotonate the ring, forming an imidazolide anion which can alter the reactivity profile. This compound is often preferred when subsequent N-alkylation or N-arylation is desired as part of the synthetic sequence.
-
Imidazole-4- or 5-carbaldehydes : The electronic influence of the ring nitrogens on the aldehyde at the 4 or 5 position differs from that at the 2-position. This can affect the aldehyde's electrophilicity and its participation in cyclization reactions. For instance, 1-methyl-1H-imidazole-5-carbaldehyde is a key intermediate for certain resin curing agents and adhesives.[7]
Table of Comparative Reactions:
| Reaction Type | This compound | Imidazole-2-carbaldehyde | Key Features & Differences |
| Condensation (Schiff Base) | Readily forms imines with primary amines.[6] | Forms imines; N-H can participate in subsequent reactions or require protection. | N-methylation prevents competing N-H reactivity. |
| Reduction to Alcohol | Smoothly reduced to (1-methyl-1H-imidazol-2-yl)methanol using agents like NaBH₄.[6] | Reduced to (1H-imidazol-2-yl)methanol. The product retains the N-H for further functionalization.[9] | The choice dictates whether the final alcohol is N-substituted. |
| Oxidation to Carboxylic Acid | Can be oxidized to 1-methyl-1H-imidazole-2-carboxylic acid. | Can be oxidized to imidazole-2-carboxylic acid using H₂O₂.[10] | The resulting carboxylic acids are useful building blocks themselves. |
| Base-catalyzed Reactions | Stable to non-nucleophilic bases. | Can be deprotonated by strong bases (e.g., NaH, n-BuLi) to form an anion. | The N-H offers a reactive handle for C-C or C-N bond formation after deprotonation. |
| Decarbonylation | Undergoes decarbonylation in hot ethanol.[11] | Undergoes decarbonylation in hot ethanol to form imidazole.[11] | This reaction highlights a potential instability under certain conditions. |
Experimental Protocols
Detailed methodologies for the synthesis of representative imidazole aldehydes are provided below.
Protocol 1: Synthesis of Imidazole-2-carbaldehyde via Lithiation [4]
-
Reactants : 2-bromo-1H-imidazole (1.0 eq.), isopropylmagnesium chloride (1.0 eq.), n-butyllithium (2.0 eq.), N,N-dimethylformamide (DMF, 1.0 eq.).
-
Procedure :
-
Dissolve 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0 °C and slowly add a 2 M solution of i-PrMgCl in THF (2.2 mL, 4.4 mmol) over 5 minutes. Stir for an additional 5 minutes.
-
Add a 2.5 M solution of n-BuLi in hexane (3.5 mL, 8.8 mmol) dropwise, keeping the temperature below 20 °C. Stir for 30 minutes.
-
Add dry DMF (0.32 g, 4.4 mmol) and allow the mixture to warm to 20 °C over 30 minutes.
-
Quench the reaction with water (6 mL) while keeping the temperature below 20 °C.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate (10 mL).
-
Combine the organic phases, filter through a silica gel pad, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (petroleum ether/ethyl acetate = 10:1) to yield imidazole-2-carbaldehyde as a light yellow solid.
-
-
Reported Yield : 91%.
Protocol 2: Synthesis of 1-Benzyl-4-methyl-imidazole-5-carbaldehyde via N-Alkylation [12]
-
Reactants : 4-methyl-5-imidazole carbaldehyde (1.0 eq.), sodium hydride (NaH, 2.0 eq.), benzyl chloride (1.3 eq.).
-
Procedure :
-
Treat 4-methyl-5-imidazole carbaldehyde (1 g, 9.08 mmol) with 60% NaH (720 mg, 18.16 mmol) in dry DMF (120 mL) at room temperature for 5 minutes.
-
Add benzyl chloride (1.36 mL, 11.8 mmol) to the mixture.
-
Stir the reaction at room temperature for 20 hours.
-
Perform an aqueous work-up and extract the product.
-
Purify by chromatography to isolate the title compound.
-
-
Note : This protocol illustrates a general method for N-alkylation of an existing imidazole aldehyde.
Protocol 3: Oxidation of Imidazole-2-carboxaldehyde to Imidazole-2-carboxylic acid [10]
-
Reactants : Imidazole-2-carboxaldehyde (1.0 eq.), 30% aqueous hydrogen peroxide (H₂O₂).
-
Procedure :
-
To a stirred solution of imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 mL), add a 30% aqueous H₂O₂ solution (10 g) dropwise.
-
Allow the reaction to proceed at room temperature for 72 hours.
-
Remove the water in vacuo at room temperature to obtain a white crystalline solid.
-
Wash the solid with a diethyl ether/water mixture (4:1) to remove excess peroxide.
-
-
Reported Yield : 97.5%.
Visualized Workflows and Relationships
Diagram 1: Synthetic Pathways to Imidazole Aldehydes
Caption: Key synthetic routes to various imidazole aldehydes.
Diagram 2: Comparative Reactivity of Imidazole Aldehydes
Caption: Common transformations of the imidazole aldehyde core.
Diagram 3: Role in Drug Discovery Workflow
Caption: Logical flow from building block to bioactive molecule.
Conclusion
This compound is a highly valuable building block, particularly in synthetic routes where the reactivity of an N-H proton would be detrimental or require additional protection/deprotection steps. Its utility is pronounced in the construction of complex ligands and in multi-step syntheses targeting specific N-substituted imidazole derivatives.
In contrast, N-unsubstituted aldehydes like imidazole-2-carbaldehyde offer dual reactivity, providing a handle for subsequent N-functionalization, which can be a strategic advantage for library synthesis or for creating diverse analogs from a common intermediate. The choice between positional isomers (e.g., 2- vs. 5-carbaldehyde) is dictated by the electronic and steric requirements of the target molecule. Ultimately, the selection of the appropriate imidazole aldehyde is a critical decision in synthetic design that hinges on the overall strategic goals of the research program.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 13750-81-7 [smolecule.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-メチル-2-イミダゾールカルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
A Comparative Guide to the Validation of Analytical Methods for 1-Methyl-1H-imidazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methyl-1H-imidazole-2-carbaldehyde is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of validated analytical methods for the determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established analytical practices and data from the analysis of structurally similar imidazole derivatives.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of this compound. Please note that while HPLC methods for the direct analysis of this compound are available, specific validation data is extrapolated from methods for similar imidazole compounds.
| Parameter | HPLC-UV | GC-MS | Alternative Methods |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Spectroscopic (IR, MS) and other chromatographic techniques. |
| Linearity (R²) | > 0.999 | 0.9903 - 0.9992[1] | Method dependent |
| Limit of Detection (LOD) | Estimated: 0.02 - 0.4 µg/mL[2][3] | 0.0553 - 0.8914 µg/mL[1] | - |
| Limit of Quantitation (LOQ) | Estimated: 0.07 - 1.2 µg/mL | 0.2370 - 1.9373 µg/mL[1] | - |
| Accuracy (Recovery %) | Estimated: 98 - 102% | 58.84% - 160.99%[1] | - |
| Precision (%RSD) | < 2% | < 15%[4] | - |
| Specificity | Moderate (based on retention time) | High (based on retention time and mass spectrum) | Varies |
| Sample Volatility | Not required | Required | Not typically required |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for imidazole derivatives and can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) in a ratio of 70:30 (v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV detector at 300 nm[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to obtain a series of standard solutions of known concentrations.
-
Sample Solution: Prepare a sample solution in the mobile phase at a concentration expected to be within the linear range of the method.
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same batch on the same day. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and is particularly useful for identifying and quantifying volatile impurities. A derivatization step may be necessary to improve the volatility of the analyte.[1]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[1]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Mass Scan Range: m/z 40-300
Derivatization and Sample Preparation:
-
Derivatization Reagent: Isobutyl chloroformate in the presence of pyridine and ethanol.[1]
-
Procedure: To an aliquot of the sample, add acetonitrile, pyridine, anhydrous ethanol, and isobutyl chloroformate.[1] The resulting derivative can be extracted and injected into the GC-MS.
-
Standard Preparation: Prepare calibration standards of derivatized this compound.
Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the derivatized standard. Plot the peak area of a characteristic ion against concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known amounts of the analyte at different concentration levels.
-
Precision: Determine repeatability and intermediate precision as described for the HPLC method. The %RSD should typically be ≤ 15%.
-
LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of analytical methods and a general signaling pathway where imidazole-containing compounds might be investigated.
Caption: Workflow for Analytical Method Validation.
Caption: Example Signaling Pathway Investigation.
References
- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 2. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 1-Methyl-1H-imidazole-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-Methyl-1H-imidazole-2-carbaldehyde and its derivatives. While direct biological activity data for this compound is limited in publicly available research, its role as a versatile precursor for synthesizing biologically active molecules is well-documented.[1][2] This guide focuses on the biological activities of these derivatives, primarily Schiff bases and thiosemicarbazones, and their metal complexes, drawing comparisons to understand the structure-activity relationships. The primary therapeutic areas explored for these analogs include antimicrobial and anticancer activities.[1][3][4][5][6]
Summary of Biological Activities
Derivatives of this compound have demonstrated a range of biological activities, including potential leishmanicidal, antibacterial, and antifungal properties.[1] The modification of the aldehyde functional group into Schiff bases or thiosemicarbazones is a common strategy to enhance the biological profile of the parent compound.[1][7][8] Furthermore, the complexation of these derivatives with metal ions has been shown to often potentiate their activity.[3]
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for various analogs and derivatives of imidazole-2-carbaldehydes. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.
Table 1: Antifungal Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones
| Compound | Target Organism | MIC₅₀ (µM) |
| 4(5)-Imidazolecarboxaldehyde thiosemicarbazone (ImT) | Cladosporium cladosporioides | 5.79[9] |
| 4-(1H-Imidazole-1-yl)benzaldehyde thiosemicarbazone (4ImBzT) | Cladosporium cladosporioides | 2.00[9] |
| 4(5)-Imidazolecarboxaldehyde benzoyl hydrazone (4(5)ImPh) | Candida glabrata | < 1.20[9] |
| 4(5)-Imidazolecarboxaldehyde-para-chlorobenzoyl hydrazone (4(5)ImpClPh) | Candida glabrata | Active[9] |
| Cladosporium cladosporioides | Active[9] | |
| 4(5)-Imidazolecarboxaldehyde-para-nitrobenzoyl hydrazone (4(5)ImpNO2Ph) | Candida glabrata | < 0.9[9] |
| Cladosporium cladosporioides | 1.6[9] | |
| Nystatin (Reference) | Cladosporium cladosporioides | 269[9] |
| Candida glabrata | 1.05[9] |
Table 2: Antibacterial Activity of Nitroimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Thiosemicarbazide Derivatives of 1-methyl-4-nitroimidazole | Gram-positive bacteria | 31.25 - 1000[5] |
| Hydrazone Derivatives of 1-methyl-4-nitroimidazole | Gram-positive bacteria | Not significant[5] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The antibacterial and antifungal activities of the synthesized compounds are commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi). The final concentration of the inoculum is adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.[5]
Workflow and Potential Mechanisms of Action
The general workflow for the synthesis and evaluation of the biological activity of this compound derivatives is depicted below.
Caption: General workflow for synthesis and biological evaluation.
While specific signaling pathways for this compound derivatives are not extensively detailed in the available literature, the proposed mechanisms of action for similar compounds, such as thiosemicarbazones, often involve the inhibition of crucial cellular processes.
Caption: Potential mechanisms of action for imidazole derivatives.
Conclusion
This compound serves as a valuable scaffold for the development of novel therapeutic agents. Its derivatives, particularly Schiff bases and thiosemicarbazones, exhibit promising antimicrobial and anticancer activities. The biological potency of these compounds is significantly influenced by the nature of the substituents on the aromatic rings and the coordination with metal ions. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of this class of compounds. The provided data and protocols can serve as a foundation for researchers in the design and execution of future studies in this area.
References
- 1. Buy this compound | 13750-81-7 [smolecule.com]
- 2. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]
- 3. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant, antimicrobial, and theoretical studies of the thiosemicarbazone derivative Schiff base 2-(2-imino-1-methylimidazolidin-4-ylidene)hydrazinecarbothioamide (IMHC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-Methyl-1H-imidazole-carbaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Spectroscopic Signatures of 1-Methyl-1H-imidazole-2-carbaldehyde and its Positional Isomers.
This guide provides a comprehensive comparison of the spectroscopic properties of three key isomers of 1-Methyl-1H-imidazole-carbaldehyde: the 2-carbaldehyde, 4-carbaldehyde, and 5-carbaldehyde derivatives. Understanding the distinct spectroscopic fingerprints of these isomers is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. The data presented herein is compiled from various spectroscopic databases and scientific literature to offer a comparative overview.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers of 1-Methyl-1H-imidazole-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) and Multiplicity |
| This compound | Data not sufficiently available in a comparable format. |
| 1-Methyl-1H-imidazole-4-carbaldehyde | Data not sufficiently available in a comparable format. |
| 1-Methyl-1H-imidazole-5-carbaldehyde | Data not sufficiently available in a comparable format. |
Table 2: ¹³C NMR Spectroscopic Data
| Isomer | Chemical Shift (δ) |
| This compound | Data not sufficiently available in a comparable format. |
| 1-Methyl-1H-imidazole-4-carbaldehyde | Data not sufficiently available in a comparable format. |
| 1-Methyl-1H-imidazole-5-carbaldehyde | Data not sufficiently available in a comparable format. |
Table 3: Infrared (IR) Spectroscopy Data
| Isomer | Key Vibrational Frequencies (cm⁻¹) |
| This compound | A gas-phase IR spectrum is available from the NIST Mass Spectrometry Data Center.[1] |
| 1-Methyl-1H-imidazole-4-carbaldehyde | No comprehensive data available. |
| 1-Methyl-1H-imidazole-5-carbaldehyde | No comprehensive data available. |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₅H₆N₂O[1] | 110.11 g/mol [1] | Data available from the NIST Mass Spectrometry Data Center.[1] |
| 1-Methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 110.11 g/mol | 110, 109[2] |
| 1-Methyl-1H-imidazole-5-carbaldehyde | C₅H₆N₂O[3] | 110.11 g/mol [3] | 110, 109, 54[3] |
Experimental Workflow
The following diagram illustrates a general workflow for the comparative spectroscopic analysis of isomers.
Caption: Workflow for the spectroscopic comparison of isomers.
Experimental Protocols
Detailed experimental protocols for the spectroscopic techniques mentioned are provided below. These are generalized procedures and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the imidazole-carbaldehyde isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The spectral width should encompass the expected proton chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.
-
The spectral width should cover the expected carbon chemical shift range (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, carbon tetrachloride) and place the solution in a liquid IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C=O (aldehyde), C-H (aromatic and aliphatic), and C=N (imidazole ring) stretching and bending vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Determine the molecular weight of the compound from the molecular ion peak. Analyze the fragmentation pattern to gain structural information and confirm the identity of the isomer.
Discussion of Spectroscopic Differences
The position of the methyl and carbaldehyde groups on the imidazole ring significantly influences the electronic environment of the molecule, leading to distinct spectroscopic features for each isomer.
-
NMR Spectroscopy: The chemical shifts of the imidazole ring protons and carbons are expected to be highly sensitive to the substituent positions. For instance, the proton and carbon adjacent to the electron-withdrawing carbaldehyde group will experience a downfield shift. The coupling constants between the ring protons can also provide valuable structural information.
-
IR Spectroscopy: While all isomers will exhibit a characteristic C=O stretching frequency for the aldehyde group, its exact position may vary slightly due to electronic effects. The fingerprint region (below 1500 cm⁻¹) is expected to show significant differences between the isomers, reflecting the unique vibrational modes of each molecule.
-
Mass Spectrometry: While all isomers have the same molecular weight, their fragmentation patterns under EI conditions can differ. The position of the substituents will influence the stability of the fragment ions, leading to variations in their relative abundances in the mass spectrum.
Conclusion
References
comparative study of catalysts for 1-Methyl-1H-imidazole-2-carbaldehyde reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Reactions Involving Imidazole-2-Carbaldehydes.
The catalytic transformation of imidazole-2-carbaldehydes is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. This guide provides a comparative study of different catalysts used in a key reaction of a closely related analogue, 2-imidazolecarboxaldehyde, offering insights into their performance based on experimental data. While the data presented here focuses on the hydrogenation of 2-imidazolecarboxaldehyde, the relative performance of these catalytic systems can serve as a valuable starting point for reactions involving 1-Methyl-1H-imidazole-2-carbaldehyde.
Performance of Heterogeneous Catalysts in the Hydrogenation of 2-Imidazolecarboxaldehyde
The selective hydrogenation of the aldehyde group in imidazole-2-carboxaldehyde to a methyl group is a significant transformation. A study on this reaction provides a clear comparison of various metal-doped aluminum-titanium mixed oxide (ATMO) catalysts. The data below summarizes the performance of these catalysts in the hydrogenation of 2-imidazolecarboxaldehyde (IMZC) to 2-methylimidazole (2MIMZ).
| Catalyst | Support | Metal Loading (%) | Conversion of IMZC (%) | Selectivity to 2MIMZ (%) | Temperature (°C) | Pressure (atm H₂) | Time (h) |
| Pd/ATMO_CP | Al-Ti Mixed Oxide (Co-precipitation) | 2 | >99 | 95 | 140 | 10 | 2 |
| Ni/ATMO_CP | Al-Ti Mixed Oxide (Co-precipitation) | 5 | - | - | 140 | 10 | 2 |
| Pd/Al₂O₃ | Alumina | 2 | - | - | 140 | 10 | 2 |
| Cu/ATMO_CP | Al-Ti Mixed Oxide (Co-precipitation) | 5 | - | - | 140 | 10 | 2 |
| Fe/ATMO_CP | Al-Ti Mixed Oxide (Co-precipitation) | 5 | - | - | 140 | 10 | 2 |
| Pd/TiO₂ | Titania | 2 | - | - | 140 | 10 | 2 |
Note: The order of activity for the catalysts was reported as 2% Pd/ATMO_CP > 5% Ni/ATMO_CP > 2% Pd/Al₂O₃ > 5% Cu/ATMO_CP > 5% Fe/ATMO_CP > 2% Pd/TiO₂.[1] Quantitative data for conversion and selectivity were only explicitly provided for the best-performing catalyst.
Experimental Protocols
Synthesis of Al-Ti Mixed Oxide (ATMO_CP) Support
The Al-Ti mixed oxide support with a 95:5 molar ratio of Al:Ti was prepared using the co-precipitation method. A solution of aluminum nitrate and titanium tetrachloride in distilled water was prepared. A 10% ammonium carbonate solution was added dropwise to this solution with constant stirring until the pH reached 7. The resulting precipitate was aged for 24 hours, followed by filtration and washing with distilled water until the filtrate was neutral. The obtained solid was dried at 100°C for 12 hours and then calcined at 550°C for 5 hours in a muffle furnace.
Catalyst Preparation (e.g., 2% Pd/ATMO_CP)
The prepared ATMO_CP support was impregnated with a solution of palladium chloride (PdCl₂). The mixture was stirred continuously and heated at 80°C until all the solvent evaporated. The resulting solid was dried in an oven at 110°C for 12 hours and then calcined at 500°C for 5 hours. The catalyst was then reduced in a hydrogen atmosphere.
Catalytic Hydrogenation of 2-Imidazolecarboxaldehyde
The hydrogenation reaction was carried out in a high-pressure batch reactor. In a typical experiment, the catalyst was added to a solution of 2-imidazolecarboxaldehyde in a suitable solvent. The reactor was sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (10 atm). The reaction mixture was heated to the specified temperature (140°C) and stirred for the duration of the reaction (2 hours). After completion, the reactor was cooled, and the catalyst was separated by filtration. The products in the liquid phase were analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).
Reaction Pathway and Mechanisms
This compound is a versatile molecule that participates in several types of reactions.
-
Hydrogenation: As detailed above, the aldehyde can be reduced. The reaction proceeds through a 1H-imidazole-2-methanol intermediate, which is further hydrogenated to 2-methylimidazole.[1]
-
Schiff Base Formation: The reactive carbonyl group of this compound readily condenses with primary amines to form Schiff bases.[2] These Schiff bases can then be used as ligands in metal complexes for various catalytic applications, including aldol condensations and C-C bond formation reactions.[2]
-
Grignard Reaction: The compound undergoes nucleophilic addition of Grignard reagents to the carbonyl carbon, forming a tetrahedral intermediate.[2] Subsequent aqueous workup yields secondary alcohols with high stereoselectivity, depending on the Grignard reagent used.[2]
Visualizing the Hydrogenation Pathway
The following diagram illustrates the consecutive reaction pathway for the hydrogenation of an imidazole-2-carbaldehyde.
Caption: Hydrogenation of Imidazole-2-carbaldehyde to 2-Methylimidazole.
References
cytotoxicity comparison of 1-Methyl-1H-imidazole-2-carbaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2][3] Its derivatives have garnered significant interest for their potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[1][4] This guide provides a comparative overview of the cytotoxic effects of several imidazole derivatives, supported by experimental data from recent studies. It also details the methodologies for assessing cytotoxicity and illustrates key experimental workflows and signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazole derivatives against several human cancer cell lines. This data, extracted from multiple studies, offers a snapshot of their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate | A549 (Lung Carcinoma) | 250 | --INVALID-LINK--[4] |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl] acetate | NCI-H460 (Lung Carcinoma) | 300 | --INVALID-LINK--[4] |
| Imidazole (Parent Compound) | A549 (Lung Carcinoma) | 600 | --INVALID-LINK--[4] |
| Imidazole (Parent Compound) | NCI-H460 (Lung Carcinoma) | 700 | --INVALID-LINK--[4] |
| Compound 3a (an imidazole derivative) | HT-29 (Colon Cancer) | 20.88 ± 1.02 | --INVALID-LINK--[5] |
| Compound 3b (an imidazole derivative) | C6 (Rat Glioblastoma) | 10.721 ± 0.38 | --INVALID-LINK--[5] |
| Compound 18b (a 1H-benzo[d]imidazole derivative) | A549 (Lung Carcinoma) | 0.12 | --INVALID-LINK--[6] |
| Compound 18b (a 1H-benzo[d]imidazole derivative) | MCF-7 (Breast Cancer) | 0.15 | --INVALID-LINK--[6] |
| Compound 18b (a 1H-benzo[d]imidazole derivative) | K562 (Leukemia) | 0.21 | --INVALID-LINK--[6] |
| Purine derivative 46 | MDA-MB-231 (Breast Cancer) | 1.22 | --INVALID-LINK--[2] |
| Purine derivative 48 | MDA-MB-231 (Breast Cancer) | 2.29 | --INVALID-LINK--[2] |
| Purine derivative 47 | A549 (Lung Carcinoma) | 2.29 - 9.96 | --INVALID-LINK--[2] |
| 2-phenyl benzimidazole derivative 35 | MCF-7 (Breast Cancer) | 3.37 | --INVALID-LINK--[2] |
| 2-phenyl benzimidazole derivative 36 | MCF-7 (Breast Cancer) | 6.30 | --INVALID-LINK--[2] |
Experimental Protocols
The assessment of cytotoxicity is a critical step in the evaluation of potential therapeutic compounds. The MTT assay is a widely used colorimetric method for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116, or HeLa) are seeded in 96-well plates at a density of approximately 4.0 x 10³ cells per mL and incubated overnight under standard conditions (e.g., 37°C, 5% CO₂).[7]
-
Compound Treatment: The cells are then treated with various concentrations of the imidazole derivatives for a specified period, typically 24 to 48 hours.[4][7] A vehicle control (e.g., DMSO) is also included.[7]
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (such as DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A schematic of the MTT assay workflow for determining the cytotoxicity of imidazole derivatives.
Signaling Pathway Modulation by Imidazole Derivatives
Some imidazole derivatives exert their cytotoxic effects by modulating key signaling pathways involved in cell growth and survival.[1] The PI3K/Akt/mTOR pathway is one such target.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, biological evaluation and molecular modeling of 1H-benzo[d]imidazole derivatives as novel anti-tubulin polymerization agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde for Researchers
For chemists and pharmaceutical scientists engaged in drug discovery and development, the efficient synthesis of functionalized heterocyclic compounds is a critical endeavor. 1-Methyl-1H-imidazole-2-carbaldehyde is a key building block in the synthesis of various biologically active molecules. This guide provides an objective comparison of prominent synthetic methodologies for this compound, supported by experimental data, to assist researchers in selecting the most effective route for their specific needs.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct chemical strategies. The efficiency of these methods can be evaluated based on key metrics such as chemical yield, reaction time, and the nature of the required reagents and conditions. Below is a summary of two primary approaches: direct formylation of 1-methylimidazole and a metal-organic approach involving lithiation.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Vilsmeier-Haack Formylation | 1-Methylimidazole | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (CH₂Cl₂) | Several hours | 0 to reflux | Moderate to Good |
| Metal-Organic Formylation | 1-Methylimidazole | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | 1 - 2 hours | -78 to 0 | Good to High |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic and aromatic compounds.[1][2] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (1.1 equivalents) is dissolved in a dry solvent such as dichloromethane.
-
The solution is cooled to 0°C in an ice bath.
-
Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0°C. The mixture is stirred for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
A solution of 1-methylimidazole (1.0 equivalent) in the same dry solvent is then added dropwise to the reaction mixture at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and water.
-
The resulting solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution, until it reaches a pH of 7-8.
-
The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
Method 2: Metal-Organic Formylation via Lithiation
This method involves the deprotonation of 1-methylimidazole at the C2 position using a strong organolithium base, followed by quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This approach often provides high yields and regioselectivity.
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, a solution of 1-methylimidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added.
-
The flask is cooled to -78°C using a dry ice/acetone bath.
-
A solution of n-butyllithium (1.05 equivalents) in hexanes is added dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The formation of the 2-lithio-1-methylimidazole intermediate is typically rapid.
-
The reaction mixture is stirred at -78°C for 30 minutes to 1 hour.
-
N,N-Dimethylformamide (1.2 equivalents), freshly distilled, is then added dropwise to the reaction mixture at -78°C.
-
After the addition, the cooling bath is removed, and the reaction mixture is allowed to warm gradually to 0°C and stirred for an additional hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is then extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes described.
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
The choice between the Vilsmeier-Haack and the metal-organic formylation routes for the synthesis of this compound will depend on the specific requirements of the researcher and the available laboratory facilities. The metal-organic route generally offers higher yields and greater regioselectivity but requires stringent anhydrous and inert conditions due to the use of highly reactive organolithium reagents. The Vilsmeier-Haack reaction, while potentially lower in yield, is often more tolerant of functional groups and may be more amenable to larger-scale synthesis without the need for cryogenic temperatures. Researchers should carefully consider these factors when selecting the optimal synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
I. Essential Safety & Hazard Information
Before handling or preparing for disposal, it is crucial to be aware of the hazards associated with 1-Methyl-1H-imidazole-2-carbaldehyde. This information is summarized from safety data sheets (SDS) for the compound and its close structural relatives.
| Parameter | Data | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system) | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, fully-buttoned lab coat, dust mask (type N95 or equivalent). | [1][2] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides. | [2] |
II. Standard Disposal Protocol
The universally recommended procedure for the disposal of this compound is to manage it as chemical hazardous waste. This involves collection, proper labeling, and transfer to a certified environmental services provider.
Step 1: Waste Collection
-
Pure Compound and Concentrated Solutions: Collect waste this compound in its pure (solid) form or as a concentrated solution.[2]
-
Designated Waste Container: Use a dedicated, sealable, and chemically compatible waste container.[2] The container must be airtight to prevent the release of vapors.
-
Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizers or acids.[2]
Step 2: Labeling
-
Attach a Hazardous Waste Label: As soon as the first waste is added to the container, affix a completed hazardous waste label.[2]
-
Content Identification: Clearly write the full chemical name, "this compound," and indicate the primary hazards (e.g., Irritant).
Step 3: Storage
-
Secure and Ventilated Area: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Segregation: Ensure the container is stored separately from incompatible chemicals.[2]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Disposal Request
-
Contact EH&S: When the container is full or no longer in use, contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical waste coordinator.
-
Arrange for Pickup: Follow your institution's specific procedures to arrange for the collection of the hazardous waste. University laboratories typically cannot contract directly with outside vendors for waste disposal.
III. Spill and Contamination Cleanup
Accidental spills and contaminated materials must also be disposed of as hazardous waste.
-
Spill Cleanup:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For solid spills, use dry cleanup procedures to avoid generating dust.[3] Carefully sweep or scoop the material.
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a sealable bag or container.
-
-
Contaminated Items: Dispose of contaminated gloves, weigh boats, and other disposable labware in the designated hazardous waste container.[4]
-
Empty Containers: Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
IV. Experimental Protocols & In-Lab Treatment
The search of safety and regulatory literature did not yield any specific, validated experimental protocols for the in-lab neutralization or chemical degradation of this compound. While general principles exist for the oxidation of aldehydes to less volatile carboxylic acids, applying such a procedure without a specific protocol for this compound could be dangerous. Therefore, in-laboratory treatment is not recommended .
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Methyl-1H-imidazole-2-carbaldehyde
This guide provides immediate, essential safety and logistical information for handling 1-Methyl-1H-imidazole-2-carbaldehyde (CAS No. 13750-81-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against chemical exposure. The following PPE is required when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[1] | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][7]
Accidental Release Measures: In the event of a spill, follow the established emergency protocol.
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the material.
-
Absorb: Use an inert, non-combustible absorbent material to clean up the spill.
-
Collect: Carefully collect the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination agent.
-
Dispose: Dispose of the waste material according to institutional and regulatory guidelines.
Spill Response Workflow
The following diagram outlines the step-by-step procedure for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. 1-甲基-1H-咪唑-2-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Methylimidazole-2-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Page loading... [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
